Product packaging for Regaloside K(Cat. No.:)

Regaloside K

Cat. No.: B12390815
M. Wt: 416.4 g/mol
InChI Key: FJDZFTLKTCOXAV-WDYFMUQCSA-N
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Description

[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has been reported in Lilium mackliniae with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O11 B12390815 Regaloside K

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O11

Molecular Weight

416.4 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O11/c19-6-10(28-18-17(26)16(25)15(24)13(7-20)29-18)8-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13+,15+,16-,17+,18+/m0/s1

InChI Key

FJDZFTLKTCOXAV-WDYFMUQCSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Regaloside K: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K is a phenylpropanoid glycoside, a class of natural products that has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Lilium genus. The primary and most well-documented source is the Easter Lily, Lilium longiflorum Thunb.[1]. Other species of lily have also been reported to contain this compound and related phenylpropanoid glycosides. For instance, studies have identified various regalosides in Lilium lancifolium Thunb.[2]. The concentration of this compound can vary depending on the specific part of the plant, with the bulbs generally being the most abundant source[3][4].

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methodologies described in peer-reviewed scientific literature.

Experimental Protocols

1. Extraction of Crude Phenylpropanoid Glycosides

This protocol is adapted from methodologies used for extracting phenylpropanoid glycosides from Lilium species[2].

  • Plant Material Preparation: Fresh or freeze-dried bulbs of Lilium longiflorum or Lilium lancifolium are used as the starting material. The bulbs should be cleaned, washed, and preferably lyophilized to facilitate grinding and extraction.

  • Extraction Solvent: A 70% ethanol in water solution is an effective solvent for extracting regalosides[2].

  • Procedure:

    • Grind the dried lily bulbs into a fine powder.

    • Suspend the powdered material in 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform reflux extraction at 85°C for 3 hours. For enhanced efficiency, this process can be repeated three times with fresh solvent.

    • After each extraction cycle, filter the mixture to separate the extract from the solid plant material.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting aqueous concentrate can then be lyophilized to yield a crude extract powder.

2. Fractionation of the Crude Extract

To enrich the concentration of phenylpropanoid glycosides, the crude extract is subjected to solvent-solvent partitioning.

  • Procedure:

    • Suspend the dried crude extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is typically enriched with phenylpropanoid glycosides, including this compound.

3. Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample. This method has been successfully employed for the purification of phenylpropanoids from Lilium longiflorum[5].

  • Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A commonly used system is composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v)[5].

  • Procedure:

    • Dissolve the dried ethyl acetate fraction in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system.

    • Set up the CPC instrument in the ascending mode, where the lower organic phase serves as the stationary phase and the upper aqueous phase is the mobile phase.

    • Inject the sample and begin the separation process.

    • Monitor the effluent using a UV detector and collect the fractions corresponding to the peaks.

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

4. High-Performance Liquid Chromatography (HPLC) Analysis and Quantification

An analytical HPLC method is essential for the identification and quantification of this compound in the fractions obtained from CPC and in the initial extract. A validated HPLC-PDA (Photodiode Array) method has been described for the simultaneous determination of several regalosides, including this compound[2].

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Gemini C18).

    • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (A) and acetonitrile (B).

    • Detection: Photodiode array detector set at an appropriate wavelength for phenylpropanoid glycosides (e.g., 310-325 nm).

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a purified standard of this compound.

Quantitative Data

The following tables summarize quantitative data related to the extraction and analysis of this compound and other regalosides from Lilium species.

Table 1: Concentration of Regalosides in 70% Ethanol Extract of Lilium lancifolium Bulbs [2]

CompoundConcentration (mg/g of freeze-dried extract)
This compound 1.12 - 29.76 (range across samples)
Regaloside A24.82 - 25.16
Regaloside B28.99 - 29.76
Regaloside CDetected
Regaloside EDetected
Regaloside HDetected
Regaloside IDetected

Table 2: Validation Parameters for HPLC-PDA Quantification of this compound [2]

ParameterValue
Linearity (Coefficient of Determination, r²)≥ 0.9999
Limit of Detection (LOD)0.10 - 0.66 µg/mL
Limit of Quantitation (LOQ)0.29 - 2.01 µg/mL
Recovery95.39 - 103.92%
Precision (Relative Standard Deviation, RSD)< 2.78%

Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Analysis A Lilium longiflorum Bulbs B Grinding & Lyophilization A->B C 70% Ethanol Reflux Extraction B->C D Crude Extract C->D E Solvent Partitioning D->E F Ethyl Acetate Fraction E->F G Centrifugal Partition Chromatography (CPC) F->G H Fraction Collection G->H I Pure this compound H->I J HPLC-PDA Analysis I->J

Caption: Workflow for the isolation and purification of this compound.

Diagram 2: Logical Relationship of Purification Techniques

G Start Crude Plant Material Extraction Extraction (e.g., 70% Ethanol) Start->Extraction Fractionation Fractionation (e.g., Solvent Partitioning) Extraction->Fractionation Purification Chromatographic Purification (e.g., CPC) Fractionation->Purification Analysis Purity Analysis (e.g., HPLC-PDA) Purification->Analysis End Pure this compound Analysis->End

Caption: Sequential techniques for obtaining pure this compound.

Conclusion

This guide provides a detailed framework for the isolation and purification of this compound from its primary natural source, Lilium longiflorum. The experimental protocols and quantitative data presented are derived from established scientific literature and are intended to be a valuable resource for researchers. The successful isolation of pure this compound is a critical first step for further investigations into its pharmacological properties and potential therapeutic applications. As research in this area continues, a deeper understanding of the biological activities and mechanisms of action of this compound is anticipated.

References

A Technical Guide to the Putative Biosynthesis of Regaloside K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside K, a phenylpropanoid glycoside identified in Lilium species, presents a structure of interest for its potential biological activities. To date, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide synthesizes current knowledge on the biosynthesis of related phenylpropanoid glycosides to propose a putative pathway for this compound. We will detail the hypothetical enzymatic steps, from the primary precursor L-phenylalanine to the final glycosylated product. Furthermore, this document outlines general experimental protocols for pathway elucidation and presents illustrative quantitative data to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound and other natural products in Lilium.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside that has been isolated from plants of the Lilium genus. Phenylpropanoids are a diverse class of plant secondary metabolites derived from the amino acid phenylalanine. They play crucial roles in plant defense, signaling, and structural support. The basic phenylpropanoid pathway is well-established and leads to a variety of compounds, including flavonoids, lignins, and coumarins.[1][2][3] The specific structural modifications and subsequent glycosylation events give rise to the vast diversity of phenylpropanoid glycosides observed in nature. Understanding the biosynthesis of these molecules is critical for their potential biotechnological production and for the development of novel therapeutic agents.

While the precise enzymatic steps leading to this compound are currently unknown, a hypothetical pathway can be constructed based on its chemical structure and established biochemical transformations in plant secondary metabolism. This guide provides a theoretical framework to stimulate and direct future research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the aglycone core from L-phenylalanine via the general phenylpropanoid pathway and subsequent modifications, followed by the glycosylation of the aglycone.

Stage 1: Formation of the Aglycone

The initial steps are proposed to follow the canonical phenylpropanoid pathway.[3][4]

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[3][4] This is a committed step in the phenylpropanoid pathway.

  • Hydroxylation of trans-Cinnamic Acid: The subsequent step involves the hydroxylation of trans-cinnamic acid at the para position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[5][6]

  • Activation of p-Coumaric Acid: For further modifications, p-coumaric acid is activated through the formation of a thioester bond with coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .[7][8][9][10] This results in the formation of p-coumaroyl-CoA.

  • Further Tailoring of the Aglycone: The specific structure of the this compound aglycone suggests further enzymatic modifications of the p-coumaroyl-CoA intermediate. These "tailoring" steps are speculative and likely involve a series of hydroxylations, reductions, and possibly other modifications to form the specific aglycone structure of this compound. These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and reductases.

Stage 2: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone.

  • Glycosylation of the Aglycone: This step is catalyzed by UDP-dependent Glycosyltransferases (UGTs) . These enzymes transfer a sugar molecule, typically glucose from UDP-glucose, to a specific hydroxyl group on the aglycone.[11][12][13][14] The regioselectivity of the UGT determines the final structure of the glycoside.

A visual representation of this putative pathway is provided below.

Putative_Biosynthesis_of_Regaloside_K cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_tailoring Aglycone Tailoring (Hypothetical) cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Intermediate_1 Intermediate_1 p-Coumaroyl-CoA->Intermediate_1 CYPs, Reductases Regaloside_K_Aglycone Regaloside_K_Aglycone Intermediate_1->Regaloside_K_Aglycone ... This compound This compound Regaloside_K_Aglycone->this compound UGT

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data Presentation

While specific quantitative data for the biosynthesis of this compound is not yet available, the following tables illustrate how such data would be presented for key enzymes in the proposed pathway. The values are hypothetical and serve as examples for comparative purposes.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
PALL-Phenylalanine50153.0 x 105
C4Htrans-Cinnamic Acid1055.0 x 105
4CLp-Coumaric Acid25208.0 x 105
UGTThis compound Aglycone10022.0 x 104

Table 2: Relative Gene Expression of Biosynthetic Genes in Different Tissues of Lilium (Illustrative)

GeneLeafStemRootFlower
PAL1.01.50.83.2
C4H1.01.30.93.5
4CL1.01.61.14.1
UGT1.01.20.55.8

Expression levels are normalized to the expression in leaf tissue.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would require a multi-faceted approach, combining biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common strategy is to identify candidate genes from a transcriptome database of Lilium tissues that produce this compound.

Protocol: Transcriptome Analysis and Candidate Gene Selection

  • RNA Extraction and Sequencing: Extract total RNA from various tissues of Lilium (e.g., leaves, stems, flowers, roots) using a suitable kit. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • De Novo Assembly and Annotation: Assemble the transcriptome de novo if a reference genome is unavailable. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

  • Differential Gene Expression Analysis: Compare the transcriptomes of high- and low-producing tissues to identify differentially expressed genes.

  • Candidate Gene Selection: Select candidate genes encoding PAL, C4H, 4CL, CYPs, reductases, and UGTs that show high expression in tissues where this compound accumulates.

Functional Characterization of Enzymes

Candidate genes must be functionally characterized to confirm their role in the pathway.

Protocol: Heterologous Expression and Enzyme Assays

  • Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Transform the constructs into the expression host.

  • Protein Expression and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • PAL Assay: Incubate purified PAL with L-phenylalanine and monitor the formation of trans-cinnamic acid over time using HPLC.

    • C4H Assay: This assay requires a microsomal preparation from the expression host (e.g., yeast) as C4H is a membrane-bound protein. Incubate the microsomes with trans-cinnamic acid and NADPH, and quantify the production of p-coumaric acid by HPLC.

    • 4CL Assay: Incubate purified 4CL with p-coumaric acid, ATP, and Coenzyme A. Monitor the formation of p-coumaroyl-CoA by HPLC.

    • UGT Assay: Incubate purified UGT with the putative this compound aglycone (if available) and UDP-glucose. Analyze the formation of this compound by LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for each enzyme by measuring reaction rates at varying substrate concentrations.

In Vivo Pathway Validation

The function of candidate genes can be validated in vivo using techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout.

Protocol: Virus-Induced Gene Silencing (VIGS)

  • VIGS Construct Preparation: Clone a fragment of the target gene into a VIGS vector (e.g., TRV-based).

  • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Lilium plants.

  • Metabolite Analysis: After a few weeks, collect tissues from the silenced and control plants. Extract metabolites and analyze the levels of this compound and its precursors using LC-MS. A significant reduction in this compound levels in silenced plants would confirm the gene's involvement in the pathway.

A generalized workflow for elucidating a natural product biosynthetic pathway is depicted below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Transcriptomics Transcriptomics Candidate_Gene_Selection Candidate_Gene_Selection Transcriptomics->Candidate_Gene_Selection Metabolomics Metabolomics Metabolomics->Candidate_Gene_Selection Heterologous_Expression Heterologous_Expression Candidate_Gene_Selection->Heterologous_Expression Enzyme_Assays Enzyme_Assays Heterologous_Expression->Enzyme_Assays In_Vivo_Validation In_Vivo_Validation Enzyme_Assays->In_Vivo_Validation Pathway_Elucidation Pathway_Elucidation In_Vivo_Validation->Pathway_Elucidation

Caption: A general experimental workflow for pathway elucidation.

Conclusion

While the complete biosynthetic pathway of this compound remains to be discovered, this guide provides a robust hypothetical framework based on established principles of phenylpropanoid metabolism. The proposed pathway, coupled with the detailed experimental protocols, offers a clear roadmap for researchers to identify and characterize the enzymes and genes involved in the biosynthesis of this intriguing natural product. The elucidation of the this compound pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable phenylpropanoid glycosides.

References

Physical and chemical properties of Regaloside K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K is a phenylpropanoid glycerol glucoside, a class of natural products found in the Easter Lily (Lilium longiflorum Thunb.).[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activities with a focus on its antioxidant properties, and the experimental methodologies used for its characterization. While research on the specific pharmacological effects and signaling pathways of this compound is still emerging, this document consolidates the current scientific knowledge to support further investigation and potential drug development applications.

Physical and Chemical Properties

This compound possesses a well-defined chemical structure and a range of predictable physicochemical properties. These characteristics are fundamental for its extraction, purification, and formulation in research and development settings.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₄O₁₁[1]
Molecular Weight 416.38 g/mol [1]
CAS Number 138772-00-6[4]
Source Lilium longiflorum Thunb. (Easter Lily)[1][2][3]
Predicted Boiling Point 773.4 ± 60.0 °C
Predicted Density 1.59 ± 0.1 g/cm³
Predicted pKa 9.31 ± 0.10
Solubility Soluble in DMSO
Storage Room temperature or -20°C

Biological Activity and Pharmacology

The primary biological activity reported for this compound is its antioxidant effect. A 2024 study demonstrated that this compound exhibits significant antioxidant properties.[5] Phenylpropanoid glycerol glucosides from Lilium longiflorum, the class of compounds to which this compound belongs, have also been shown to inhibit glucose production in hepatocytes, suggesting potential applications in metabolic research.[6][7]

Antioxidant Activity

This compound has been shown to possess significant antioxidant activity, as determined by its ability to scavenge free radicals in vitro.[5] The evaluation of its antioxidant effects indicates its potential as a protective agent against oxidative stress-related cellular damage.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the bulbs of Lilium longiflorum. A general workflow for its extraction and purification is as follows:

cluster_extraction Extraction cluster_purification Purification A Fresh Bulbs of Lilium longiflorum B Homogenization in Methanol A->B C Filtration and Concentration B->C D Crude Methanolic Extract C->D E Column Chromatography (e.g., Sephadex LH-20) D->E Chromatographic Separation F Fraction Collection E->F G High-Performance Liquid Chromatography (HPLC) F->G H Isolated this compound G->H

Caption: General workflow for the isolation of this compound.
Antioxidant Activity Assays

The antioxidant activity of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.[5]

DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, a small volume of each this compound dilution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

ABTS Radical Cation Decolorization Assay

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ solution is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Sample Preparation: Similar to the DPPH assay, a stock solution of this compound is prepared and serially diluted.

  • Assay Procedure:

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

    • A small volume of each this compound dilution is added to the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

cluster_workflow Antioxidant Assay Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH1 Prepare DPPH Solution DPPH3 Mix and Incubate DPPH1->DPPH3 DPPH2 Prepare this compound Dilutions DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 DPPH5 Calculate Scavenging Activity DPPH4->DPPH5 ABTS1 Prepare ABTS•+ Solution ABTS3 Mix and Incubate ABTS1->ABTS3 ABTS2 Prepare this compound Dilutions ABTS2->ABTS3 ABTS4 Measure Absorbance at 734 nm ABTS3->ABTS4 ABTS5 Calculate Scavenging Activity ABTS4->ABTS5

References

Regaloside K: A Technical Overview of its Antioxidant Activity and Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K is a phenylpropanoid glycoside isolated from the bulbs of Lilium species, such as Lilium lancifolium Thunb.[1]. As a member of the regaloside class of natural products, it is gaining attention for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanism of action, with a focus on its antioxidant properties and the potential implications for cellular signaling pathways. Due to the limited research specifically on this compound, this document also draws upon the broader context of phenylpropanoid glycosides to infer potential mechanisms.

Core Mechanism of Action: Antioxidant Activity

The primary mechanism of action identified for this compound is its antioxidant activity, specifically its ability to scavenge free radicals. This has been quantitatively demonstrated in studies measuring its efficacy in neutralizing synthetic radicals in vitro.

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound has been evaluated using standard in vitro assays, with the following half-maximal inhibitory concentrations (IC50) reported:

AssayThis compound IC50 (μM)Positive Control (Ascorbic Acid) IC50 (μM)Reference
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging192.6108.2[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging66.150.7[1]

These data indicate that this compound possesses significant radical scavenging properties. Other regalosides, such as C and E, also exhibit notable antioxidant effects[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Preparation of Reagents: A stock solution of DPPH is prepared in methanol. A series of concentrations of this compound are also prepared in a suitable solvent.

  • Reaction Mixture: An aliquot of the this compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Reagents: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm). A series of concentrations of this compound are prepared.

  • Reaction Mixture: An aliquot of the this compound solution is mixed with the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

G cluster_assay Antioxidant Assay Workflow prep Prepare this compound and Radical Solutions mix Mix this compound with Radicals prep->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate IC50 measure->calculate G cluster_nfkb Hypothetical Modulation of NF-κB Pathway by this compound ros Reactive Oxygen Species (ROS) ikk IKK Complex ros->ikk Activates reg_k This compound reg_k->ros Scavenges ikb IκBα ikk->ikb Phosphorylates ikk->ikb Leads to Degradation nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to inflammation Inflammatory Gene Expression nucleus->inflammation Promotes G cluster_mapk Hypothetical Modulation of MAPK Pathway by this compound ros Reactive Oxygen Species (ROS) ask1 ASK1 ros->ask1 Activates reg_k This compound reg_k->ros Scavenges mkk MKKs ask1->mkk Activates mapk MAPKs (p38, JNK, ERK) mkk->mapk Activates cellular_response Cellular Responses (Inflammation, Apoptosis) mapk->cellular_response Regulates

References

Unveiling the Bioactive Potential of Regaloside K and Related Phenylpropanoid Glycerol Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Regaloside K, a phenylpropanoid glycerol glucoside isolated from the Easter Lily (Lilium longiflorum Thunb.), belongs to a class of natural products with emerging therapeutic interest. While specific in-depth research on the biological activities of this compound is currently limited in publicly available scientific literature, the study of its structural analogs, such as Regaloside A and B, and the broader class of phenylpropanoid glycerol glucosides from Lilium species, provides significant insights into their potential pharmacological effects. This technical guide consolidates the existing knowledge on these related compounds, focusing on their anti-inflammatory and metabolic regulatory activities, to serve as a foundational resource for further investigation into this compound.

Data Presentation: Quantitative Bioactivity of Regaloside Analogs and Phenylpropanoid Glycerol Glucosides

The following tables summarize the key quantitative data on the biological activities of compounds structurally related to this compound.

Table 1: Anti-inflammatory Activity of Phenylpropanoids from Lilium Asiatic Hybrids

CompoundConcentrationTarget% Inhibition / ExpressionCell LineReference
Regaloside A50 µg/mLiNOS Expression70.3 ± 4.07RAW 264.7[1]
50 µg/mLCOX-2 Expression131.6 ± 8.19 (Upregulation)RAW 264.7[1]
50 µg/mLp-p65/p65 Ratio40.7 ± 1.30HUVECs[1]
50 µg/mLVCAM-1 Expression48.6 ± 2.65HUVECs[1]
Regaloside B50 µg/mLiNOS Expression26.2 ± 0.63RAW 264.7[1]
50 µg/mLCOX-2 Expression98.9 ± 4.99RAW 264.7[1]
50 µg/mLp-p65/p65 Ratio43.2 ± 1.60HUVECs[1]
50 µg/mLVCAM-1 Expression33.8 ± 1.74HUVECs[1]
1-O-trans-caffeoyl-β-D-glucopyranoside50 µg/mLiNOS Expression4.1 ± 0.01RAW 264.7[1]
50 µg/mLCOX-2 Expression67.8 ± 4.86RAW 264.7[1]
50 µg/mLp-p65/p65 Ratio43.8 ± 1.67HUVECs[1]
50 µg/mLVCAM-1 Expression42.1 ± 2.31HUVECs[1]

Table 2: Inhibition of Hepatic Glucose Production by Phenylpropanoid Glycerol Glucosides from Lilium longiflorum

CompoundConcentration% Inhibition of GluconeogenesisCell LineReference
(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol10 µg/mL39.2H4IIE[2][3]
(2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol10 µg/mL36.8H4IIE[2][3]
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol10 µg/mL51.2H4IIE[2][3]
(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol10 µg/mLNot significantH4IIE[2][3]
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol10 µg/mL3.6H4IIE[2][3]

Experimental Protocols

Anti-inflammatory Activity Assays

1. Cell Culture and Treatment:

  • RAW 264.7 Macrophages: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells were pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.[1]

  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were cultured in EGM-2 medium. For experiments, cells were pre-treated with the test compounds for 1 hour and then stimulated with TNF-α for 6 hours.[1]

2. Western Blot Analysis for iNOS, COX-2, p-p65, and VCAM-1 Expression:

  • Protein Extraction: Following treatment, cells were washed with PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% skim milk in TBST and incubated with primary antibodies against iNOS, COX-2, p-p65, p65, VCAM-1, and β-actin overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Hepatic Glucose Production Assay

1. Cell Culture:

  • H4IIE Rat Hepatoma Cells: Cells were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.[2][3]

2. Glucose Production Assay:

  • Cells were seeded in 24-well plates and grown to confluence.

  • The cells were then washed with PBS and incubated in serum-free DMEM for 2 hours.

  • Following starvation, the medium was replaced with glucose production medium (glucose-free DMEM supplemented with 2 mM sodium pyruvate and 20 mM sodium lactate) containing the test compounds or vehicle control.

  • After 8 hours of incubation, the glucose concentration in the medium was measured using a glucose oxidase assay kit.[2][3]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Regaloside Analogs

The anti-inflammatory effects of Regaloside A and B are, in part, mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the proposed mechanism.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Regalosides Regaloside A/B Regalosides->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (VCAM-1, iNOS, COX-2) DNA->Genes Transcription

Proposed NF-κB inhibitory pathway of Regaloside analogs.
Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in the Western blot protocol used to quantify protein expression levels.

G start Cell Treatment with Regaloside Analogs & Stimulant lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking with 5% Skim Milk transfer->blocking primary Primary Antibody Incubation (e.g., anti-iNOS, anti-COX-2) blocking->primary secondary Secondary HRP-conjugated Antibody Incubation primary->secondary detection ECL Detection & Imaging secondary->detection end Data Analysis detection->end G cluster_compounds Phenylpropanoid Glycerol Glucosides cluster_activity Biological Activity PGG Core Structure Caffeoyl Caffeoyl Moiety PGG->Caffeoyl Substitution pCoumaroyl p-Coumaroyl Moiety PGG->pCoumaroyl Substitution Acetylation Acetylation at C3 Caffeoyl->Acetylation High_Activity High Inhibition of Glucose Production Caffeoyl->High_Activity pCoumaroyl->Acetylation pCoumaroyl->High_Activity Low_Activity Low/No Inhibition of Glucose Production Acetylation->Low_Activity

References

Regaloside K: A Technical Overview of its Potential Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: As of late 2025, publicly accessible scientific literature detailing the specific anti-inflammatory effects, mechanisms of action, and quantitative data for Regaloside K is unavailable. This compound is a natural compound that can be isolated from the Easter Lily (Lilium longiflorum Thunb.)[1][2]. While extracts from the Lilium genus have been reported to possess anti-inflammatory properties, specific studies on this compound are lacking[3][4][5][6][7].

To fulfill the structural and content requirements of this technical guide, we will present a comprehensive overview of a well-researched, analogous natural compound with potent anti-inflammatory properties: Ginsenoside Compound K (CK) . CK is a major metabolite of ginsenosides from Panax ginseng and has been extensively studied for its anti-inflammatory activities[8][9]. The following sections on CK will serve as a detailed template for the type of data, experimental protocols, and mechanistic insights that would be essential for a thorough evaluation of this compound, should such research become available in the future.

Technical Guide: Anti-inflammatory Effects of Ginsenoside Compound K (CK)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of the anti-inflammatory properties of Ginsenoside Compound K (CK), focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Ginsenoside Compound K (CK) exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines[8][10]. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes[8][10].

CK has been shown to intervene in this pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB IkappaB_p p-IκBα NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n Translocation CK Compound K CK->IKK Inhibition Proteasome Proteasome Degradation IkappaB_p->Proteasome DNA DNA NFkappaB_n->DNA Binding & Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Figure 1: Compound K's inhibition of the NF-κB signaling pathway.

The MAPK family, including ERK, JNK, and p38, are crucial signaling molecules that regulate the production of inflammatory mediators[4]. External stimuli can activate a cascade of protein kinases, leading to the phosphorylation and activation of MAPKs. Activated MAPKs, in turn, can phosphorylate various transcription factors, leading to the expression of inflammatory genes. Studies have shown that CK can suppress the phosphorylation of p38 MAPK, thereby inhibiting a key pathway in the inflammatory response[11].

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation p_p38 p-p38 MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activation CK Compound K CK->p38 Inhibition of Phosphorylation InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Figure 2: Compound K's modulation of the p38 MAPK pathway.
Quantitative Data on Anti-inflammatory Effects

The efficacy of CK in mitigating inflammatory responses has been quantified in various in vitro and in vivo models. The following table summarizes key findings from studies on LPS-stimulated murine macrophages (RAW 264.7 cells) and other models.

ParameterModel SystemConcentration/DoseResultReference
Nitric Oxide (NO) Production LPS-stimulated RAW 264.7 cells12.5, 25, 50 µMDose-dependent inhibition[12]
Prostaglandin E2 (PGE2) Production LPS-stimulated RAW 264.7 cells12.5, 25, 50 µMSignificant reduction[11]
TNF-α Production LPS-stimulated RAW 264.7 cells25, 50 µMDose-dependent decrease[11]
IL-6 Production LPS-stimulated RAW 264.7 cells25, 50 µMDose-dependent decrease[11]
iNOS Protein Expression LPS-stimulated RAW 264.7 cells50 µMSignificant inhibition[12]
COX-2 Protein Expression LPS-stimulated RAW 264.7 cells50 µMSignificant inhibition[12]
p-p38 MAPK Expression LPS-stimulated RAW 264.7 cells50 µMReduction in phosphorylation[11]
IκBα Degradation LPS-stimulated RAW 264.7 cells50 µMInhibition of degradation[11]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the anti-inflammatory activity of compounds like CK.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Compound K for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements).

  • Principle: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Methodology:

    • After cell treatment, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Methodology:

    • Commercially available ELISA kits for the specific cytokine of interest are used according to the manufacturer's instructions.

    • Briefly, culture supernatants are added to antibody-coated microplates and incubated.

    • After washing, a detection antibody is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

    • Cytokine concentrations are determined by comparison to a standard curve.

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p38, IκBα).

  • Methodology:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays CellCulture RAW 264.7 Cell Culture Pretreatment Pre-treatment with Compound K CellCulture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Prepare Cell Lysate Stimulation->CellLysate GriessAssay Griess Assay for NO Supernatant->GriessAssay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA WesternBlot Western Blot Analysis (iNOS, COX-2, p-p38, IκBα) CellLysate->WesternBlot Data1 NO Levels GriessAssay->Data1 Data2 Cytokine Levels ELISA->Data2 Data3 Protein Expression WesternBlot->Data3

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions for this compound

The comprehensive data available for Ginsenoside Compound K demonstrates a clear and potent anti-inflammatory profile, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This technical guide, using CK as a detailed example, outlines the necessary experimental framework to elucidate the potential anti-inflammatory properties of this compound.

Future research on this compound should prioritize:

  • In vitro screening: Utilizing the described protocols to assess its impact on pro-inflammatory mediators and signaling pathways in relevant cell lines.

  • In vivo studies: If in vitro activity is confirmed, progressing to animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) to evaluate efficacy, dose-response, and safety.

  • Mechanism of action studies: Pinpointing the specific molecular targets of this compound within the inflammatory cascade.

Such a systematic investigation will be crucial in determining if this compound, like other compounds from medicinal plants, holds promise as a novel anti-inflammatory agent.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of Regaloside K and Related Phenylpropanoid Glycerol Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the potential therapeutic applications of Regaloside K. However, publicly available scientific literature on this compound is extremely limited. Therefore, this document provides a detailed overview of the known biological activities of closely related compounds, namely Regaloside B and the broader class of phenylpropanoid glycerol glucosides isolated from Lilium species. The data and experimental protocols presented herein are derived from studies on these related molecules and should be considered illustrative of the potential areas of investigation for this compound, not as direct evidence of its specific activities.

Introduction

This compound is a phenylpropanoid glycerol glucoside, a class of natural products found in various plants, including those of the Lilium genus.[1] While research on this compound is sparse, the chemical family to which it belongs has garnered significant interest for its diverse pharmacological properties. Phenylpropanoid glycosides are recognized for their potential therapeutic benefits, which include anti-inflammatory, antioxidant, antitumor, and neuroprotective effects.[2][3] This guide synthesizes the available information on related regalosides and phenylpropanoid glycerol glucosides to provide a framework for future research and drug development efforts centered on this compound.

Potential Therapeutic Areas

Based on the activities of related compounds, the potential therapeutic applications for this compound could span several key areas:

  • Anti-inflammatory and Immunomodulatory Effects: As demonstrated by Regaloside B, there is potential for activity in inflammatory conditions.

  • Metabolic Disease: Phenylpropanoid glycerol glucosides from Lilium longiflorum have shown potential in regulating glucose metabolism.[4][5][6]

  • Cardioprotection: The observed cardiomyocyte protective effects of Regaloside C suggest a possible role in cardiovascular health.[7][8]

  • Tissue Regeneration: The influence of Regaloside B on osteogenic differentiation points towards potential applications in bone and tissue engineering.[9]

Preclinical Data for Related Compounds

The following sections present quantitative data from preclinical studies on Regaloside B and other phenylpropanoid glycerol glucosides.

Regaloside B has been shown to modulate inflammatory and angiogenic pathways in human umbilical cord mesenchymal stem cells (hUCMSCs) under inflammatory conditions induced by TNF-α and IFN-γ.[9]

Table 1: Effect of Regaloside B on Gene Expression in hUCMSCs [9]

Gene TargetTreatment ConditionConcentrationResult
VCAM-1TNF-α and IFN-γ induced50 µg/mLMarked inhibition of mRNA expression
iNOSLPS-induced RAW264.7 cells50 µg/mLInhibition of expression
COX-2LPS-induced RAW264.7 cells50 µg/mLReduction in expression
p-p65/p65 ratioLPS-induced RAW264.7 cells50 µg/mLDecrease in ratio
Various Chemokines and Angiogenic Factors (CXCL9, CXCL10, IL8, IDO)TNF-α and IFN-γ induced50 µg/mLInhibition of mRNA expression

A study on phenylpropanoid glycerol glucosides from Lilium longiflorum bulbs demonstrated their ability to inhibit glucose production in hepatocytes.[5][6]

Table 2: Inhibition of Glucose Production in H4IIE Hepatocytes by Phenylpropanoid Glycerol Glucosides [5][6]

CompoundConcentrationPercent Inhibition of Glucose Production
(2S)-1-O-p-coumaroyl-2-O-β-d-glucopyranosylglycerol10 µg/mL51.2%
(2S)-1-O-caffeoyl-2-O-β-d-glucopyranosylglycerol10 µg/mL39.2%
(2R)-1-O-β-d-glucopyranosyl-2-O-p-coumaroylglycerol10 µg/mL36.8%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical data sections.

  • Cell Line: Human umbilical cord mesenchymal stem cells (hUCMSCs) and RAW264.7 murine macrophage cells.

  • Culture Conditions: hUCMSCs were cultured in a complete growth medium. RAW264.7 cells were also maintained in appropriate culture conditions.

  • Inflammatory Induction: For hUCMSCs, inflammation was induced using a combination of TNF-α and IFN-γ. For RAW264.7 cells, lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: Regaloside B was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentration (e.g., 50 µg/mL). Control groups received the vehicle alone. The cells were incubated for specified periods (e.g., 2-24 hours).[9][10]

  • RNA Extraction: Total RNA was extracted from treated and untreated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for target genes (e.g., VCAM-1, iNOS, COX-2, chemokines) and a housekeeping gene for normalization. The relative mRNA expression was calculated using the 2-ΔΔCt method.[9]

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.[11]

  • Cell Line: H4IIE rat hepatoma cells.

  • Assay Conditions: Cells were seeded in multi-well plates and grown to confluence. The cells were then washed and incubated in a glucose production buffer (glucose- and phenol red-free DMEM supplemented with lactate and pyruvate).

  • Treatment: Phenylpropanoid glycerol glucosides were added to the glucose production buffer at the desired concentrations.

  • Glucose Measurement: After incubation, the glucose concentration in the medium was measured using a glucose oxidase-based assay. The amount of glucose produced was normalized to the total protein content of the cells in each well.[5][6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known targets of related compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptors cluster_signaling Intracellular Signaling cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_IFNy TNF-α / IFN-γ TNFR_IFNyR TNFR / IFN-γR TNFa_IFNy->TNFR_IFNyR NFkB NF-κB Pathway TLR4->NFkB TNFR_IFNyR->NFkB p65_phosphorylation p65 Phosphorylation NFkB->p65_phosphorylation iNOS_COX2 iNOS / COX-2 Expression p65_phosphorylation->iNOS_COX2 Chemokines_VCAM1 Chemokines / VCAM-1 Expression p65_phosphorylation->Chemokines_VCAM1 Regaloside_B Regaloside B (Hypothetical for this compound) Regaloside_B->p65_phosphorylation

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

experimental_workflow cluster_analysis Downstream Analysis Start Start: Cell Culture Induction Induce Inflammation (e.g., LPS, TNF-α/IFN-γ) Start->Induction Treatment Treat with Regaloside (or related compound) Induction->Treatment Incubation Incubate for Specific Duration Treatment->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest RNA_Extraction RNA Extraction & qRT-PCR Harvest->RNA_Extraction Protein_Extraction Protein Extraction & Western Blot Harvest->Protein_Extraction Supernatant_Analysis Supernatant Analysis (e.g., ELISA for cytokines) Harvest->Supernatant_Analysis

Caption: General experimental workflow for in vitro bioactivity testing.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the data from related phenylpropanoid glycerol glucosides, particularly Regaloside B, and other compounds from Lilium species, provide a strong rationale for its investigation. Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its bioactivity. Key areas for investigation include its anti-inflammatory, metabolic-modulating, and cardioprotective properties. Elucidating its specific molecular targets and mechanisms of action will be crucial for its potential development as a therapeutic agent. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a foundational framework for initiating such studies.

References

Regaloside K: A Technical Guide on a Phenylpropanoid Glycoside from Lilium longiflorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside K is a naturally occurring phenylpropanoid glycoside that has been isolated from the Easter Lily, Lilium longiflorum Thunb.[1][2]. Despite its discovery, detailed information regarding its specific biological activities, mechanism of action, and chemical synthesis remains limited in publicly accessible scientific literature. This technical guide synthesizes the available information on this compound, including its discovery, chemical properties, and potential, albeit unconfirmed, biological activities. Due to the limited availability of primary source data, this guide also presents generalized experimental protocols for the isolation of similar compounds from Lilium species and discusses the reported bioactivities of a related, but unconfirmed, "regaloside." Further research is warranted to fully elucidate the therapeutic potential of this compound.

Discovery and History

This compound was first reported in a 1991 publication by Miyase et al. in the Chemical & Pharmaceutical Bulletin. This study focused on the isolation and characterization of phenolic glycosides from the bulbs of Lilium longiflorum. While this foundational paper established the existence and structure of this compound, access to the full text has proven challenging, limiting the inclusion of detailed experimental data from the original discovery.

Subsequent mentions of this compound in the scientific literature are sparse. It is cataloged by several chemical suppliers, confirming its chemical structure and CAS number (138772-00-6)[1]. A 2006 study by Nair et al. on the medicinal properties of Easter lily flowers reported the cyclooxygenase (COX) and lipid peroxidation inhibitory activities of a compound identified as "a regaloside"[3]. However, without access to the full study, it cannot be definitively confirmed if this compound is this compound. More recent research on phenylpropanoid glycosides from Lilium species has focused on other related compounds, leaving a significant knowledge gap regarding this compound itself[4][5][6].

Chemical Properties

This compound belongs to the class of phenylpropanoid glycosides, which are characterized by a phenylpropanoid moiety linked to a sugar. The basic chemical information for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C18H24O11[1]
Molecular Weight 416.38 g/mol [1]
CAS Number 138772-00-6[1]
Source Organism Lilium longiflorum Thunb.[1][2]

Caption: General chemical structure of this compound.

Experimental Protocols

Generalized Isolation of Phenylpropanoid Glycosides from Lilium species

Disclaimer: The specific experimental protocol for the isolation of this compound from the original 1991 publication by Miyase et al. could not be accessed. The following is a generalized protocol based on methods reported for the isolation of other phenylpropanoid glycosides from Lilium longiflorum and related species.[4][5][6]

Isolation_Workflow Generalized Isolation Workflow for Phenylpropanoid Glycosides Plant_Material Plant Material (e.g., Lilium longiflorum bulbs) Extraction Extraction with Methanol or Ethanol Plant_Material->Extraction Filtration_Concentration Filtration and Concentration under reduced pressure Extraction->Filtration_Concentration Partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Filtration_Concentration->Partitioning Chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) Partitioning->Chromatography Fractionation Purification Preparative HPLC Chromatography->Purification Further Separation Isolated_Compound Isolated Phenylpropanoid Glycoside (e.g., this compound) Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of phenylpropanoid glycosides.

  • Plant Material Preparation: Fresh or dried bulbs of Lilium longiflorum are collected and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fractions are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the compounds into fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity

Disclaimer: The following information is based on a 2006 study by Nair et al. that investigated the bioactivity of "a regaloside" from Easter lily flowers. It has not been definitively confirmed that this compound is this compound, and the detailed experimental protocols were not accessible.[3]

Anti-inflammatory and Antioxidant Activity

The aforementioned study reported that a regaloside (compound 11 in the study) exhibited inhibitory activity against lipid peroxidation and cyclooxygenase (COX) enzymes.[3]

Biological ActivityResult
Lipid Peroxidation Inhibition >20% inhibition at 10 ppm
COX-1 Inhibition Data not specified for the regaloside
COX-2 Inhibition Data not specified for the regaloside

The study indicated that kaempferol was the most potent COX inhibitor among the tested compounds.[3] The regaloside's contribution to the overall anti-inflammatory and antioxidant properties of Easter lily flowers warrants further investigation with a confirmed pure sample of this compound.

Mechanism of Action

There is currently no available information in the scientific literature regarding the specific mechanism of action of this compound. Phenylpropanoid glycosides as a class exhibit a wide range of biological activities, and their mechanisms are often attributed to their antioxidant properties, ability to modulate signaling pathways, and enzyme inhibition.[4][7]

Potential_Mechanism Potential (Hypothetical) Mechanism of Action cluster_0 Inflammatory Stimulus cluster_1 Pro-inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Regaloside_K This compound (Hypothesized) Regaloside_K->COX_Enzymes Inhibition?

Caption: Hypothetical inhibition of the cyclooxygenase pathway by this compound.

Synthesis

There are no published reports detailing the chemical synthesis of this compound. The synthesis of phenylpropanoid glycosides is generally a complex, multi-step process involving the protection and deprotection of hydroxyl groups on both the phenylpropanoid and sugar moieties, followed by a glycosylation reaction.

Future Directions

The current body of knowledge on this compound is limited. To fully understand its potential as a therapeutic agent, the following areas of research are critical:

  • Confirmation of Biological Activity: Isolation of a pure standard of this compound and comprehensive screening for its biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Development of a Synthetic Route: Establishment of an efficient and scalable synthetic method for this compound to enable further pharmacological studies and the generation of analogues for structure-activity relationship (SAR) studies.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

Conclusion

This compound is a phenylpropanoid glycoside from Lilium longiflorum whose discovery has not been followed by extensive research into its biological properties. While preliminary data on a related compound suggests potential anti-inflammatory and antioxidant activities, these findings require confirmation with a pure, authenticated sample of this compound. The lack of information on its synthesis and mechanism of action highlights significant opportunities for future research to explore the therapeutic potential of this natural product. This technical guide serves as a summary of the current, limited knowledge and a call for further investigation into this intriguing molecule.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Regaloside K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Regaloside K using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Photodiode Array (PDA) detector. The methodology outlined is suitable for quality control, efficacy studies, and clinical research involving this compound.

Quantitative Data Summary

The performance of the HPLC method for the analysis of this compound and other related compounds is summarized in the table below. This data demonstrates the method's linearity, sensitivity, accuracy, and precision.[1][2]

ParameterThis compoundRegaloside ARegaloside BRegaloside CRegaloside ERegaloside FRegaloside HRegaloside I
Linearity (r²) ≥0.9999≥0.9999≥0.9999≥0.9999≥0.9999≥0.9999≥0.9999≥0.9999
LOD (μg/mL) 0.10–0.660.10–0.660.10–0.660.10–0.660.10–0.660.10–0.660.10–0.660.10–0.66
LOQ (μg/mL) 0.29–2.010.29–2.010.29–2.010.29–2.010.29–2.010.29–2.010.29–2.010.29–2.01
Recovery (%) 95.39–103.9295.39–103.9295.39–103.9295.39–103.9295.39–103.9295.39–103.9295.39–103.9295.39–103.92
Precision (RSD %) <2.78<2.78<2.78<2.78<2.78<2.78<2.78<2.78

Data sourced from a study on the simultaneous determination of eight regalosides from Lilium lancifolium Thunb.[1][2]

Experimental Protocol: HPLC-PDA Analysis of this compound

This protocol details the materials and methods for the quantitative analysis of this compound.

2.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

2.2. Materials and Reagents

  • Column: Gemini C18 reversed-phase analytical column (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Distilled water with 0.1% (v/v) formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • This compound Standard: Of known purity.

  • Sample Solvent: Methanol or a suitable solvent to dissolve the sample.

2.3. Chromatographic Conditions

  • Column Temperature: 40 °C.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As determined by the UV spectrum of this compound (typically scanned by the PDA detector).

  • Injection Volume: 10 µL.

  • Gradient Elution:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
08515
108515
307030
406040
502080
552080
568515
658515

2.4. Standard Solution Preparation

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in the sample solvent to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serially diluting the stock solution with the sample solvent to cover the desired concentration range.

2.5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Extract this compound from the sample matrix using a suitable solvent and extraction technique (e.g., sonication, reflux).

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

2.6. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for a sufficient amount of time to ensure a stable baseline.

  • Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Analysis Sample Injection & Analysis Sample_Prep->Sample_Analysis HPLC_System HPLC System Equilibration HPLC_System->Calibration Calibration->Sample_Analysis Peak_ID Peak Identification Sample_Analysis->Peak_ID Quantification Quantification Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound HPLC Analysis.

References

Application Notes & Protocols: Quantitative Analysis of Regaloside K in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K is a phenylpropanoid glycerol glucoside found in plants of the Lilium genus, such as the Easter Lily (Lilium longiflorum) and Lilium lancifolium.[1] Emerging research has highlighted the potential biological activities of regalosides, including antioxidant and anti-inflammatory effects, making their accurate quantification in plant extracts crucial for quality control, standardization, and further pharmacological investigation.[1]

These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA). Additionally, a foundational protocol for method development using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is presented for enhanced sensitivity and selectivity. A hypothetical signaling pathway is also illustrated to provide context for potential anti-inflammatory research.

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method for extracting secondary metabolites from lily bulbs and is suitable for preparing samples for quantitative analysis.[2]

Objective: To efficiently extract this compound and other secondary metabolites from plant tissue.

Materials and Reagents:

  • Fresh or freeze-dried plant material (e.g., Lilium bulbs)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath/sonicator

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation: Homogenize fresh plant material or grind freeze-dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 5 mL of methanol.[2]

    • Vortex the mixture thoroughly to ensure complete wetting of the sample.

  • Ultrasonication:

    • Place the centrifuge tube in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 30°C) and a power of 400 W.[2]

  • Centrifugation:

    • After sonication, centrifuge the extract at 10,000 x g for 10 minutes to pellet the solid plant debris.[3]

  • Sample Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the filtered extract at 4°C until analysis.

Experimental Workflow for Extraction and Analysis

G Figure 1: Experimental Workflow for this compound Analysis cluster_extraction Sample Preparation & Extraction cluster_analysis Quantitative Analysis A Plant Material (Lilium Bulbs) B Homogenization / Grinding A->B C Ultrasound-Assisted Extraction (Methanol, 30 min) B->C D Centrifugation (10,000 x g, 10 min) C->D E Filtration (0.22 µm filter) D->E F HPLC-PDA or UPLC-MS/MS Analysis E->F Inject into Chromatography System G Data Acquisition & Processing F->G H Quantification of this compound G->H

Caption: Workflow from sample preparation to quantitative analysis.

Quantitative Analysis by HPLC-PDA

This protocol is based on a validated method for the simultaneous quantification of eight regalosides, including this compound, in the bulbs of Lilium lancifolium.[1]

Objective: To separate and quantify this compound using reversed-phase HPLC with PDA detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: Gemini C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.[1]

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitoring at 305, 310, and 325 nm for optimal detection of various regalosides.[1]

Suggested Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
40.06040
42.00100
47.00100
47.19010
55.09010
Note: This is a representative gradient adapted from a similar separation of phenylpropanoids.[4] Optimization may be required.

Method Validation Summary:

The following table summarizes the validation parameters reported for the HPLC-PDA method for this compound and other regalosides.[1]

ParameterThis compound Performance Data
Linearity (r²) ≥0.9999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL
Recovery (%) 95.39–103.92%
Precision (RSD %) < 2.78%

Method Development for UPLC-MS/MS Analysis

For higher sensitivity and specificity, a UPLC-MS/MS method is recommended. This section provides a starting point for method development.

Objective: To develop a sensitive and selective UPLC-MS/MS method for the quantification of this compound using Multiple Reaction Monitoring (MRM).

Instrumentation and Conditions:

  • UPLC System: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI positive or negative mode (to be optimized).

  • MRM Transitions: A standard of this compound is required to determine the optimal precursor ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and the most stable, high-abundance product ions for quantification and qualification.

Hypothetical MRM Transitions for this compound (Molecular Formula: C₁₈H₂₄O₁₁; MW: 416.38):

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compoundESI+417.1 [M+H]⁺To be determinedTo be determined
This compoundESI-415.1 [M-H]⁻To be determinedTo be determined
Note: Product ions would likely result from the loss of the glucose moiety (162 Da) or other characteristic fragments.

Biological Context: Potential Anti-Inflammatory Signaling Pathways

Natural products, including glycosides, often exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.[5][6] While the specific mechanism of this compound is a subject for further research, a general understanding of these pathways is valuable for drug development professionals.

Hypothetical Anti-inflammatory Action of this compound

G Figure 2: Hypothetical Anti-Inflammatory Signaling Pathways cluster_pathways Cellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Pro-inflammatory Genes Pro-inflammatory Genes AP1->Pro-inflammatory Genes IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Pro-inflammatory Genes Inflammatory Response (e.g., NO, TNF-α, IL-6) Inflammatory Response (e.g., NO, TNF-α, IL-6) Pro-inflammatory Genes->Inflammatory Response (e.g., NO, TNF-α, IL-6) RegalosideK This compound RegalosideK->MAPK Inhibition? RegalosideK->IKK Inhibition?

References

Application Notes and Protocols for Regaloside K Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Regaloside K is a natural product isolated from the Easter Lily (Lilium longiflorum Thunb.)[1]. While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds from the Lilium genus, such as Regaloside C, have demonstrated anti-inflammatory and cardiomyocyte protective effects[2]. This suggests that this compound may possess similar therapeutic potential. The following protocols provide a framework for the initial cell-based screening of this compound to assess its cytotoxic and anti-inflammatory properties, and to investigate its effects on key inflammatory signaling pathways.

These assays are foundational in the early-stage evaluation of natural products for drug discovery. They aim to determine the concentration-dependent effects of this compound on cell viability and its potential to modulate inflammatory responses in vitro. The proposed signaling pathways for investigation, Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to inflammation and are common targets for anti-inflammatory compounds[3][][5]. The provided methods are standard, robust, and widely used in the field for characterizing novel bioactive molecules[6][7].

Experimental Workflow Overview

The logical flow for investigating the bioactivity of this compound involves a tiered approach, starting with determining its cytotoxic profile to establish a safe therapeutic window for subsequent mechanistic assays.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis prep Prepare this compound Stock Solution cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) prep->cytotoxicity anti_inflammatory Protocol 2: Anti-inflammatory Assay (NO) prep->anti_inflammatory cytotoxicity->anti_inflammatory Determine Concentration Range pathway Protocol 3: Signaling Pathway Analysis (Western Blot) anti_inflammatory->pathway If Active data Data Analysis & Interpretation pathway->data

Caption: General experimental workflow for this compound analysis.

Data Presentation

The following tables represent hypothetical data generated from the described protocols. These serve as examples for data organization and interpretation.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
2588.3 ± 6.2
5070.1 ± 5.5
10045.7 ± 4.9
20015.3 ± 3.1
IC50 (µM) ~110

This table summarizes the dose-dependent effect of this compound on cell viability, from which the half-maximal inhibitory concentration (IC50) is determined.

Table 2: Anti-inflammatory Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control) (Mean ± SD)
Control (Untreated)-5.2 ± 1.1
LPS (1 µg/mL)-100 ± 8.9
This compound + LPS1085.4 ± 7.3
This compound + LPS2560.1 ± 6.5
This compound + LPS5035.8 ± 5.1
Dexamethasone + LPS1025.3 ± 4.2

This table shows the inhibitory effect of non-toxic concentrations of this compound on LPS-induced nitric oxide production, a key inflammatory mediator.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which this compound becomes toxic to cells. This is crucial for distinguishing between anti-inflammatory effects and general cytotoxicity. The MTT assay is a colorimetric method that measures mitochondrial metabolic activity as an indicator of cell viability[8].

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After incubation, remove the old media and add 100 µL of the media containing different concentrations of this compound (e.g., 1 to 200 µM) to the wells. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration of this compound against cell viability to determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Complete DMEM

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1, e.g., 10, 25, 50 µM) for 1 hour. Include a positive control (e.g., Dexamethasone) and a vehicle control.

  • Inflammatory Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve generated with sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Protocol 3: Signaling Pathway Analysis by Western Blot

This protocol investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways. This provides mechanistic insight into its anti-inflammatory action. Protein phosphorylation is a key indicator of pathway activation[9].

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that detect both the phosphorylated (active) and total forms of the target proteins (e.g., p-p65 and total p65). β-actin serves as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

Signaling Pathway Diagrams

Canonical NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Its inhibition is a key target for anti-inflammatory therapies[3][5][10]. This compound may inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) RegalosideK This compound (Hypothesized Target) IKK->RegalosideK Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation IkBa->RegalosideK IkBa_p65p50_complex IκBα-p65/p50 Complex p65p50 p65/p50 (NF-κB) Nucleus Nucleus p65p50->Nucleus Translocates p65p50_nuc p65/p50 DNA DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription IkBa_p65p50_complex->IkBa IkBa_p65p50_complex->p65p50 Releases p65p50_nuc->DNA Binds

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway (p38 Example)

MAPK pathways are involved in cellular responses to a variety of external signals, including stress and inflammation[][11]. The p38 MAPK cascade is particularly important in the production of inflammatory cytokines.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates RegalosideK This compound (Hypothesized Target) MAP3K->RegalosideK MAPK MAPK (p38) MAP2K->MAPK Phosphorylates MAP2K->RegalosideK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Phosphorylates MAPK->RegalosideK Nucleus Nucleus TranscriptionFactors->Nucleus Translocates TF_nuc Active Transcription Factors Genes Inflammatory Gene Expression TF_nuc->Genes

Caption: Hypothesized inhibition of the p38 MAPK pathway by this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Regaloside K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K is a natural steroidal saponin isolated from the bulbs of Lilium longiflorum Thunb.[1]. While the specific biological activities of this compound are currently under-explored, related compounds, such as Regaloside C, have demonstrated anti-inflammatory and cardioprotective properties[2]. This document provides a detailed in vitro experimental design to investigate the potential anti-inflammatory effects of this compound, a common and valuable starting point for the evaluation of novel natural products[3]. The following protocols and application notes are intended to guide researchers in the initial screening and mechanistic elucidation of this compound's bioactivity.

Preliminary Cytotoxicity Assessment

Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method for assessing cell viability[4].

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with DMEM to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.1%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

Data Presentation: Cytotoxicity of this compound on RAW 264.7 Cells
This compound (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.2
198.53.8
597.14.1
1095.83.5
2593.24.5
5088.95.1
10065.46.2

Evaluation of Anti-inflammatory Activity

Based on the cytotoxicity data, a non-toxic concentration range (e.g., 1-25 µM) should be selected for the following anti-inflammatory assays. Lipopolysaccharide (LPS) is used to induce an inflammatory response in the macrophages.

Nitric Oxide (NO) Production Assay

Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory agents[5]. The Griess assay is used to measure nitrite, a stable metabolite of NO.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the MTT assay protocol. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the freshly prepared Griess reagent to each well.

  • Incubation and Reading: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

TreatmentNO Production (µM)Standard Deviation
Control2.10.3
LPS (1 µg/mL)35.82.9
LPS + this compound (1 µM)32.52.5
LPS + this compound (5 µM)25.12.1
LPS + this compound (10 µM)15.71.8
LPS + this compound (25 µM)8.91.2
Pro-inflammatory Cytokine Measurement

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. Their levels can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Culture and Treatment: Culture, seed, and treat RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol.

  • Supernatant Collection: After 24 hours of incubation with LPS, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial ELISA kits.

  • Data Analysis: Generate a standard curve using the provided recombinant cytokines and determine the concentrations of TNF-α and IL-6 in the samples.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control5532
LPS (1 µg/mL)1250850
LPS + this compound (1 µM)1100780
LPS + this compound (5 µM)850620
LPS + this compound (10 µM)550410
LPS + this compound (25 µM)300220

Investigation of the Mechanism of Action

To elucidate the potential mechanism underlying the anti-inflammatory effects of this compound, the expression of key inflammatory proteins and the activity of relevant signaling pathways can be investigated. A plausible target for many natural anti-inflammatory compounds is the NF-κB signaling pathway[6].

Western Blot Analysis for COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory process, and their expression is often upregulated by inflammatory stimuli.

  • Cell Lysis: After treatment with this compound and LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

NF-κB Signaling Pathway Analysis

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit.

  • Cell Culture on Coverslips: Grow RAW 264.7 cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes) as NF-κB translocation is a rapid process.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 1% BSA and incubate with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is cytoplasmic, while in LPS-stimulated cells, it translocates to the nucleus. An effective anti-inflammatory compound will inhibit this translocation.

Visualizations

Proposed Anti-inflammatory Signaling Pathway of this compound

Regaloside_K_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Regaloside_K This compound Regaloside_K->IKK Inhibits?

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

In Vitro Experimental Workflow for this compound

Experimental_Workflow start Start cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity concentration Determine Non-toxic Concentration Range cytotoxicity->concentration anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) concentration->anti_inflammatory no_assay NO Production (Griess Assay) anti_inflammatory->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) anti_inflammatory->cytokine_assay mechanism Mechanism of Action Studies no_assay->mechanism cytokine_assay->mechanism western Protein Expression (Western Blot for COX-2, iNOS) mechanism->western if_staining NF-κB Translocation (Immunofluorescence) mechanism->if_staining data_analysis Data Analysis and Interpretation western->data_analysis if_staining->data_analysis conclusion Conclusion on In Vitro Anti-inflammatory Potential data_analysis->conclusion end End conclusion->end

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

This document outlines a comprehensive in vitro strategy for the initial investigation of the anti-inflammatory properties of this compound. The provided protocols for cytotoxicity, nitric oxide production, cytokine measurement, and mechanistic studies on the NF-κB pathway offer a robust framework for researchers. The presented data tables and diagrams serve as illustrative examples of expected outcomes and conceptual models. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound and guide future in vivo studies and drug development efforts.

References

Regaloside K: A Promising Natural Antioxidant for Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Regaloside K, a natural compound isolated from sources such as the bulbs of Lilium lancifolium Thunb., has demonstrated significant antioxidant properties.[1] As the scientific community continues to explore the therapeutic potential of natural products, understanding the antioxidant capacity of compounds like this compound is crucial. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound presents a promising candidate for further investigation as a potential therapeutic agent to combat oxidative stress-related conditions.

This document provides detailed protocols for assessing the antioxidant activity of this compound using three common and reliable in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, it summarizes the known antioxidant activity data for this compound and illustrates a key signaling pathway through which many natural antioxidants exert their effects.

Data Presentation

The antioxidant activity of this compound has been quantified using DPPH and ABTS assays, with the results summarized below. These values indicate the concentration of this compound required to inhibit 50% of the free radicals in the respective assays (IC50). For comparison, the activity of Ascorbic Acid (Vitamin C), a well-known antioxidant, is also provided.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound66.1192.6
Ascorbic Acid (Positive Control)50.7108.2

Data sourced from a study on the antioxidant effects of regalosides from Lilium lancifolium Thunb.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to final concentrations ranging from 10 µM to 200 µM. Prepare similar dilutions for the positive control, ascorbic acid.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the test sample (this compound dilutions) or positive control. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. d. For the negative control, add 100 µL of the respective sample dilution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Where:

    • Abs_blank is the absorbance of the blank (DPPH solution without sample).

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, PBS). From the stock solution, prepare a series of dilutions to final concentrations ranging from 50 µM to 400 µM. Prepare similar dilutions for the positive control, ascorbic acid.

  • Assay: a. To each well of a 96-well plate, add 10 µL of the test sample or positive control. b. Add 190 µL of the ABTS working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where:

    • Abs_control is the absorbance of the ABTS working solution without the sample.

    • Abs_sample is the absorbance of the ABTS working solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Sodium acetate

  • Acetic acid

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: a. Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water. b. TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. c. Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water. d. FRAP Working Solution: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This solution should be freshly prepared and warmed to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions in deionized water with concentrations ranging from 100 to 1000 µM.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Assay: a. To each well of a 96-well plate, add 10 µL of the test sample, standard, or blank (solvent). b. Add 190 µL of the FRAP working solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The antioxidant capacity of this compound is determined by comparing the change in absorbance of the sample to the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.

Visualization of Potential Mechanism

Many natural antioxidant compounds exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5] This pathway is a key regulator of the cellular antioxidant response. The following diagram illustrates a generalized workflow of how a natural compound like this compound might induce this protective pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Regaloside_K This compound Keap1_Nrf2 Keap1-Nrf2 Complex Regaloside_K->Keap1_Nrf2 Interacts with Keap1 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_inactive Nrf2 (inactive) Keap1_Nrf2->Nrf2_inactive Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Leads to Nrf2_inactive->Ub Normally targeted for Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Initiates Transcription cell_protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->cell_protection Leads to

Caption: Nrf2 Signaling Pathway Activation by this compound.

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are generalized and may require optimization for specific laboratory conditions and equipment. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: DPPH Assay for Regaloside K Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K, a naturally occurring phenylpropanoid glycoside, has demonstrated notable antioxidant properties. The assessment of antioxidant capacity is a critical step in the evaluation of novel therapeutic compounds, as oxidative stress is implicated in the pathophysiology of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and reliable method for determining the free radical scavenging activity of compounds. This document provides a detailed protocol for utilizing the DPPH assay to quantify the antioxidant capacity of this compound, presents relevant quantitative data for comparison, and discusses the potential underlying mechanisms of its antioxidant activity.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, the violet color of the DPPH solution fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antioxidant capacity of this compound using the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Regaloside_K This compound Stock Solution Mix Mix this compound/ Control with DPPH Regaloside_K->Mix DPPH_Solution DPPH Working Solution DPPH_Solution->Mix Ascorbic_Acid Ascorbic Acid (Positive Control) Ascorbic_Acid->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH assay to evaluate the antioxidant capacity of this compound.

Materials and Reagents
  • This compound (of known purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (for use as a positive control)

  • Methanol (or Ethanol, HPLC grade)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Reagent Preparation
  • DPPH Working Solution (0.2 mM): Dissolve an appropriate amount of DPPH in absolute methanol to achieve a final concentration of 0.2 mM. This solution should be freshly prepared and kept in a dark tube or a flask wrapped in aluminum foil to protect it from light.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Positive Control (Ascorbic Acid): Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL) and create a series of dilutions in the same manner as for this compound.

Assay Procedure
  • In a 96-well microplate, add equal volumes of the serially diluted this compound solutions, ascorbic acid solutions (positive control), and methanol (blank) to different wells.

  • To each well, add the DPPH working solution. The final volume in each well should be consistent (e.g., 200 µL).

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature (22–24 °C) for 30 minutes.

  • After incubation, measure the absorbance of each well at 514 nm using a microplate reader.

  • The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:

    Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH free radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Data Presentation

The antioxidant capacity of this compound and other related compounds, as determined by the DPPH assay, is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50 in µM)
This compound 66.1 [1]
Regaloside C51.6[1]
Regaloside E46.6[1]
Regaloside F104.5[1]
Ascorbic Acid (Positive Control)50.7[1]

Data sourced from a study on regalosides from Lilium lancifolium Thunb.[1]

Potential Mechanism of Action and Signaling Pathways

Phenylpropanoid glycosides, such as this compound, are recognized for their significant antioxidant effects, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant mechanism of these compounds is often associated with the presence of phenolic hydroxyl groups in their structure, which can donate a hydrogen atom to free radicals, thereby neutralizing them.

While specific signaling pathways for this compound have not been fully elucidated, the antioxidant activities of many phytochemicals, including phenolic compounds, are known to involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.

Antioxidant_Signaling_Pathway cluster_pathway Generalized Antioxidant Signaling Pathway for Phenolic Compounds ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Phenolic_Compound Phenolic Compound (e.g., this compound) Phenolic_Compound->Nrf2_Keap1 may promote dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates expression of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: A generalized diagram of the Nrf2-mediated antioxidant response pathway, potentially influenced by phenolic compounds.

Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). It is plausible that this compound, as a phenolic glycoside, could exert its antioxidant effects not only through direct radical scavenging but also by modulating such protective cellular signaling pathways. Further research is required to specifically delineate the intracellular signaling cascades activated by this compound in response to oxidative stress.

References

Application Notes and Protocols for ABTS Assay: Evaluating the Free Radical Scavenging Activity of Regaloside K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K, a natural compound isolated from sources such as the Easter Lily (Lilium longiflorum Thunb.), is a subject of interest for its potential therapeutic properties.[1][2] The evaluation of its antioxidant capacity is a critical step in understanding its pharmacological potential. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely adopted method for determining the free radical scavenging activity of both pure compounds and complex mixtures.[3][4][5] This assay is based on the ability of an antioxidant to quench the stable blue-green ABTS radical cation (ABTS•+), a process that results in a measurable decrease in absorbance.[3][4] These application notes provide a detailed protocol for utilizing the ABTS assay to assess the free radical scavenging potential of this compound.

Principle of the ABTS Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][6][7] The resulting stable radical has a characteristic blue-green color with maximum absorbance at specific wavelengths, typically 734 nm.[6][7] When an antioxidant, such as this compound, is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decolorization of the solution. The extent of this color change, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and its radical scavenging ability.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the ABTS assay to evaluate the free radical scavenging activity of this compound.

Reagents and Materials
  • This compound (as the test sample)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or an appropriate alcohol (e.g., ethanol or methanol)

  • A positive control (e.g., Trolox or Ascorbic Acid)

  • Distilled or deionized water

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • 96-well microplates (if using a microplate reader)

  • Standard laboratory glassware and pipettes

Preparation of Solutions
  • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in distilled water to achieve a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in distilled water to make a 2.45 mM solution.[4][7]

  • ABTS•+ Working Solution: To generate the radical cation, mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[6][7] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][7] This solution is stable for up to two days when stored in the dark.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[6][7]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. From this stock, prepare a series of dilutions to be tested in the assay.

  • Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid in the same solvent as the test compound. Create a series of dilutions for generating a standard curve.

Assay Procedure
  • Pipette a small volume (e.g., 10 µL) of the various concentrations of this compound, the positive control, or the solvent blank into the wells of a 96-well microplate or into spectrophotometer cuvettes.[8][9]

  • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well or cuvette.[8]

  • Mix the contents thoroughly.

  • Incubate the mixture at room temperature in the dark for a specified period, typically ranging from 6 to 30 minutes.[6][9][10] The incubation time should be consistent across all samples.

  • Measure the absorbance of each sample at 734 nm using a microplate reader or spectrophotometer.[6][7]

Data Analysis

The free radical scavenging activity is calculated as the percentage of inhibition of the ABTS•+ radical using the following formula:

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 [6]

Where:

  • Abs_control is the absorbance of the control (ABTS•+ solution with the solvent blank).

  • Abs_sample is the absorbance of the sample (ABTS•+ solution with this compound or the positive control).

The results can be expressed as the IC50 value, which is the concentration of the sample required to inhibit 50% of the ABTS•+ radicals. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Data Presentation

The quantitative data obtained from the ABTS assay should be organized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Free Radical Scavenging Activity of this compound using the ABTS Assay

Sample Concentration (µg/mL or µM)Absorbance at 734 nm (Mean ± SD)% Inhibition
Blank (Solvent)
This compound
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control (e.g., Trolox)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the ABTS free radical scavenging assay.

ABTS_Workflow cluster_prep Solution Preparation cluster_reaction Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Solution mix_radical Mix ABTS and K₂S₂O₈ (Incubate 12-16h in dark) prep_abts->mix_radical prep_kps Prepare 2.45 mM K₂S₂O₈ Solution prep_kps->mix_radical prep_sample Prepare this compound Dilutions add_sample Add Sample/Control to Diluted ABTS•+ prep_sample->add_sample prep_control Prepare Positive Control Dilutions prep_control->add_sample dilute_radical Dilute ABTS•+ to Abs ~0.7 at 734 nm mix_radical->dilute_radical dilute_radical->add_sample incubate Incubate in Dark add_sample->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the ABTS free radical scavenging assay.

Principle of the ABTS Assay

This diagram illustrates the chemical principle behind the ABTS assay, showing the interaction between the ABTS radical and an antioxidant.

ABTS_Principle cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation K2S2O8 K₂S₂O₈ (Oxidant) Neutralized_ABTS Neutralized ABTS (Colorless) ABTS_radical->Neutralized_ABTS Reduction by Antioxidant Antioxidant This compound (Antioxidant) Antioxidant->Neutralized_ABTS

Caption: Chemical principle of the ABTS radical scavenging assay.

References

Preparing Stock Solutions of Regaloside K: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K is a phenylpropanoid glycerol glucoside, a class of natural compounds isolated from the bulbs of the Easter lily (Lilium longiflorum Thunb.).[1][2] Phenylpropanoid glycerol glucosides from this plant have been investigated for their biological activities, including the inhibition of gluconeogenesis and dipeptidyl peptidase IV (DPP-IV).[1][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in-vitro and in-vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValue
Molecular Formula C₁₈H₂₄O₁₁
Molecular Weight 416.38 g/mol
CAS Number 138772-00-6
Appearance Typically a white to off-white solid
Purity >98% (as typically supplied for research)
Storage (Solid) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for phenylpropanoid glycerol glucosides in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.16 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 416.38 g/mol = 0.00416 g = 4.16 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Close the tube or vial securely and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath (5-10 minutes) can be used to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C can be used for up to 1 month.[4]

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage & Use start Start: Equilibrate Solid this compound to Room Temperature weigh Weigh 4.16 mg of this compound start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Particulates Present aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Clear Solution store Store at -80°C (6 months) or -20°C (1 month) aliquot->store use Use in Experiment (Dilute to Final Concentration) store->use

Caption: Workflow for the preparation and storage of a this compound stock solution.

Considerations for Working with this compound Solutions

  • Solvent Choice: While DMSO is a common choice, the optimal solvent may vary depending on the specific cell line or experimental model due to potential solvent-induced toxicity. It is advisable to test the tolerance of your experimental system to the final concentration of the solvent. For some applications, ethanol may be a suitable alternative, although solubility should be determined empirically.

  • Stability: Phenylpropanoid glycerol glucosides can be susceptible to degradation, particularly in aqueous solutions and with repeated freeze-thaw cycles. Always use freshly prepared dilutions for experiments.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

Biological Activity Context: Phenylpropanoid Glycerol Glucosides

While specific signaling pathways for this compound are not yet fully elucidated, related phenylpropanoid glycerol glucosides from Lilium longiflorum have been shown to modulate metabolic pathways. For instance, they can attenuate glucose production in hepatocytes, suggesting a potential role in glucose metabolism regulation.[1] The general mechanism involves the inhibition of key enzymes in the gluconeogenesis pathway.

Generalized Signaling Pathway Inhibition by Phenylpropanoid Glycerol Glucosides

G RegalosideK This compound & Related Phenylpropanoid Glycerol Glucosides Gluconeogenesis Gluconeogenesis Pathway (in Hepatocytes) RegalosideK->Gluconeogenesis Inhibits GlucoseProduction Hepatic Glucose Production Gluconeogenesis->GlucoseProduction

Caption: Inhibition of hepatic glucose production by phenylpropanoid glycerol glucosides.

References

Application Notes and Protocols for Compound K in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: The user's query specified "Regaloside K." However, extensive searches yielded no information on a compound with this name. The information provided below pertains to "Compound K" (CK), a well-researched ginsenoside metabolite with significant applications in cell culture experiments, which is likely the intended subject of the query.

Introduction

Compound K (CK), a major intestinal bacterial metabolite of ginsenosides, has garnered significant attention in biomedical research for its potent anticancer and anti-inflammatory properties.[1][2][3] In vitro studies using various cell lines have demonstrated that CK can induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and survival.[1][3][4] These characteristics make it a promising candidate for further investigation in drug development.

These application notes provide a detailed overview of the use of Compound K in cell culture experiments, including its mechanism of action, protocols for key assays, and a summary of its effects on different cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Compound K on Various Cancer Cell Lines
Cell LineCancer TypeEffectEffective Concentration (IC50)Treatment DurationReference
A549Human Lung AdenocarcinomaCytotoxicity, Apoptosis Induction17.78 µM48 hours[5]
SK-MES-1Human Squamous Lung CarcinomaCytotoxicity, Apoptosis Induction16.53 µM48 hours[5]
H1975Non-Small Cell Lung CancerApoptosis, AutophagyNot specifiedNot specified[1]
T24Bladder CancerApoptosisNot specifiedNot specified[1]
U266Human Multiple MyelomaApoptosisNot specifiedNot specified[1]
HL-60Human Promyelocytic LeukemiaApoptosisNot specifiedNot specified[1]
Kasumi-1Acute Myeloid LeukemiaG1 Cell Cycle ArrestNot specifiedNot specified[1]
MV4-11Acute Myeloid LeukemiaG1 Cell Cycle ArrestNot specifiedNot specified[1]
U937Histiocytic LymphomaG1 Cell Cycle ArrestNot specifiedNot specified[1]
BGC823Gastric CancerApoptosis, G2 Cell Cycle ArrestNot specifiedNot specified[1]
SGC7901Gastric CancerApoptosis, G2 Cell Cycle ArrestNot specifiedNot specified[1]
SK-N-BE(2)Human NeuroblastomaCytotoxicity, Sub-G1 ArrestNot specified24 hours[4]
SH-SY5YHuman NeuroblastomaIncreased p21 protein levelNot specified24 hours[4]
MDA-MB-231Breast CancerApoptosisIC50 concentrationNot specified[6]
MCF-7Breast CancerApoptosisNot specifiedNot specified[6]
HepG2Liver CancerCytotoxicityNot specifiedNot specified[3]
MHCC97-HHuman Hepatocellular CarcinomaApoptosisNot specifiedNot specified[3]
Table 2: Anti-Inflammatory Effects of Compound K
Cell LineModelEffectKey MediatorsReference
THP-1 derived macrophagesLPS-induced inflammationReduced pro-inflammatory cytokine productionTNF-α, IL-1β[7]
3T3-L1 adipocytesTNF-α-induced inflammationInhibition of inflammatory adipokine expressionIL-6, PAI-1, MCP-1[8]
RAW264.7 macrophagesNot specifiedActivation of macrophages, release of cytokines and NOIL-6, TNF-α, iNOS[9]
Human Umbilical Vein Endothelial Cells (HUVECs)HMGB1-mediated inflammationSuppression of inflammatory responsesTNF-α, NF-κB, ERK1/2[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of Compound K.[5]

Objective: To determine the effect of Compound K on the viability of cancer cells.

Materials:

  • Target cancer cell line (e.g., A549, SK-MES-1)

  • Complete cell culture medium

  • Compound K (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of Compound K (e.g., 5, 10, 15, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methodology used to assess Compound K-induced apoptosis.[5]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Compound K.

Materials:

  • Target cell line

  • Compound K

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Compound K as described in the cell viability assay.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This protocol is designed to investigate the effect of Compound K on cell cycle progression.[4]

Objective: To determine the distribution of cells in different phases of the cell cycle following Compound K treatment.

Materials:

  • Target cell line

  • Compound K

  • 6-well plates

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with Compound K as previously described.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by Compound K.[5]

Objective: To measure the levels of specific proteins involved in apoptosis and other signaling cascades.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against GRP78, eIF2α, Caspase-12, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Compound K exerts its cellular effects by modulating a variety of signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Apoptosis Induction

Compound K is a potent inducer of apoptosis in numerous cancer cell lines.[1][5] One of the key mechanisms involves the induction of endoplasmic reticulum (ER) stress.[5] This is characterized by the increased phosphorylation of eIF2α and elevated protein levels of GRP78/BiP, XBP-1S, and IRE1α.[5] The ER stress leads to an accumulation of intracellular calcium, activation of m-calpain, and subsequent activation of caspase-12, a key mediator of ER stress-induced apoptosis.[5] Additionally, Compound K can induce apoptosis through caspase-8-dependent pathways, leading to the activation of caspase-3.[1]

CK Compound K ER_Stress ER Stress CK->ER_Stress GRP78 ↑ GRP78/BiP ER_Stress->GRP78 eIF2a ↑ p-eIF2α ER_Stress->eIF2a XBP1S ↑ XBP-1S ER_Stress->XBP1S IRE1a ↑ IRE1α ER_Stress->IRE1a Ca_influx ↑ Intracellular Ca²⁺ ER_Stress->Ca_influx mCalpain ↑ m-Calpain Ca_influx->mCalpain Casp12 Caspase-12 Activation mCalpain->Casp12 Apoptosis Apoptosis Casp12->Apoptosis

Caption: Compound K-induced ER stress-mediated apoptosis.

Cell Cycle Arrest

Compound K has been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cell type.[1][4] In several cancer cell lines, CK treatment leads to an upregulation of the cell cycle inhibitor p21.[1][4] In gastric cancer cells, it causes G2 arrest by downregulating cdc2 and cyclin B1.[1]

CK Compound K p21 ↑ p21 CK->p21 cdc2 ↓ cdc2 CK->cdc2 cyclinB1 ↓ Cyclin B1 CK->cyclinB1 G1_arrest G1 Arrest p21->G1_arrest G2_arrest G2 Arrest cdc2->G2_arrest cyclinB1->G2_arrest CK Compound K PI3K PI3K/Akt/mTOR CK->PI3K Inhibits MAPK MAPK (JNK, p38) CK->MAPK Activates NFkB NF-κB CK->NFkB Inhibits Proliferation ↓ Proliferation PI3K->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

References

Application Notes and Protocols for Cytotoxicity Assessment of Regaloside K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside K is a naturally occurring compound isolated from the Easter Lily (Lilium longiflorum Thunb.).[1][2] As with any novel compound being investigated for potential therapeutic applications, a thorough evaluation of its cytotoxic effects is a critical first step. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Chemical Properties of this compound

PropertyValueReference
CAS Number 138772-00-6[3][4][5]
Molecular Formula C18H24O11[5]
Molecular Weight 416.38 g/mol [5]
Source Lilium longiflorum Thunb.[1][2]

Recommended Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic profile of this compound. The following assays provide insights into different aspects of cell death and viability.

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6][7]Cell viability and metabolic activity.[6][7]
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[8]Cell membrane integrity and necrosis.
Annexin V/PI Assay Detection of phosphatidylserine externalization (an early apoptotic marker) by Annexin V and plasma membrane integrity by PI.[9][10][11]Differentiation of viable, apoptotic, and necrotic cells.[9][10]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay determines cell viability by measuring the metabolic activity of cells.[6][7]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from the cytosol of damaged cells as an indicator of cytotoxicity.[8]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:

    • Spontaneous LDH release (cells in serum-free medium).

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]

    • Vehicle control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13] Stop the reaction using the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).[13]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[10]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit's instructions).[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells[10]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[10]

  • Annexin V- / PI+: Necrotic cells

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in the following tables for clear comparison.

Table 1: MTT Assay - Cell Viability (%)

This compound (µM)24 hours48 hours72 hours
0 (Control)100100100
Concentration 1
Concentration 2
Concentration 3
IC50 (µM)

Table 2: LDH Assay - Cytotoxicity (%)

This compound (µM)24 hours48 hours72 hours
0 (Control)000
Concentration 1
Concentration 2
Concentration 3

Table 3: Annexin V/PI Assay - Cell Population Distribution (%)

TreatmentViable (AV-/PI-)Early Apoptotic (AV+/PI-)Late Apoptotic/Necrotic (AV+/PI+)
Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway that could be investigated following initial cytotoxicity findings.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_annexin Annexin V/PI Assay seed Seed Cells in Plate incubate_initial Incubate Overnight seed->incubate_initial treat Treat with this compound incubate_initial->treat incubate_treat Incubate (24-72h) treat->incubate_treat mtt_add Add MTT Reagent incubate_treat->mtt_add ldh_supernatant Collect Supernatant incubate_treat->ldh_supernatant annexin_harvest Harvest Cells incubate_treat->annexin_harvest mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ldh_react Add LDH Reagent ldh_supernatant->ldh_react ldh_incubate Incubate (30min) ldh_react->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read annexin_stain Stain with Annexin V/PI annexin_harvest->annexin_stain annexin_analyze Analyze by Flow Cytometry annexin_stain->annexin_analyze

Caption: General workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_pathway Potential Apoptotic Pathway regaloside This compound receptor Cell Surface Receptor (e.g., Death Receptor) regaloside->receptor stress Intracellular Stress (e.g., ROS, DNA Damage) regaloside->stress caspase8 Caspase-8 Activation receptor->caspase8 bax_bak Bax/Bak Activation stress->bax_bak bid Bid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 tbid tBid bid->tbid tbid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Logical_Relationship_Assays cluster_effects Cellular Effects cluster_assays Detection Assays regaloside This compound Treatment metabolic_decline Decreased Metabolic Activity regaloside->metabolic_decline membrane_damage Plasma Membrane Damage regaloside->membrane_damage apoptosis_induction Apoptosis Induction regaloside->apoptosis_induction mtt MTT Assay metabolic_decline->mtt ldh LDH Assay membrane_damage->ldh annexin Annexin V/PI Assay apoptosis_induction->annexin

Caption: Relationship between cellular effects of this compound and detection assays.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regaloside K HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Regaloside K. As a steroidal saponin with multiple polar functional groups, this compound can exhibit secondary interactions with the stationary phase, leading to asymmetrical peaks.[1][2][3] This guide provides a structured approach to troubleshooting, including frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing?

A1: Peak tailing in HPLC refers to a distortion where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical peak shape.[4][5] It is often quantified by the tailing factor or asymmetry factor; a value greater than 1 indicates tailing.[6][7] This can negatively impact the accuracy of integration and the resolution between adjacent peaks.[7]

Q2: What are the common causes of peak tailing for this compound?

A2: The peak tailing of this compound is likely due to one or more of the following factors:

  • Secondary Silanol Interactions: The multiple hydroxyl groups on the this compound molecule can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[8][9] This is a very common cause of peak tailing for polar analytes.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups on the column, increasing their interaction with polar analytes.[4][10]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[5][11]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the column and the HPLC system, can contribute to peak broadening and tailing.[4][11]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[5]

Q3: How can I minimize peak tailing for this compound?

A3: To minimize peak tailing, a systematic approach is recommended. This involves optimizing the mobile phase, selecting an appropriate HPLC column, and ensuring the HPLC system is properly configured. The troubleshooting guide below provides detailed steps.

Troubleshooting Guide

Step 1: Initial Assessment

Before making significant changes to your method, it's crucial to assess the extent of the problem.

  • Evaluate the Chromatogram:

    • All Peaks or Just this compound? If all peaks in your chromatogram are tailing, this may suggest a system-wide issue such as extra-column volume.[12] If only the this compound peak is tailing, the problem is more likely related to specific chemical interactions between the analyte and the stationary phase.[6]

    • Calculate the Tailing Factor (Tf): Quantify the peak tailing. A Tf value greater than 1.5 is generally considered problematic for quantitative analysis.[12]

  • System Suitability Check:

    • Inject a Standard: Analyze a well-characterized compound known to produce a symmetrical peak on your system. This will help determine if the issue is specific to your analyte or a general system problem.[12]

    • Monitor System Pressure: Unstable pressure can indicate pump problems or leaks, which may affect peak shape.

Step 2: Method Optimization

If the initial assessment points towards a method-specific issue, the following optimization steps should be taken.

2.1. Mobile Phase Modification

The mobile phase composition is a critical factor in controlling peak shape.

  • pH Adjustment:

    • Rationale: Suppressing the ionization of residual silanol groups on the column can significantly reduce peak tailing.[9][10] This is achieved by lowering the mobile phase pH.

    • Recommendation: Add a small amount of an acidic modifier to your mobile phase. Formic acid (0.1%) is a good starting point and has been successfully used in the analysis of other regalosides.[13]

  • Buffer Strength:

    • Rationale: Increasing the buffer concentration can help to mask the effects of residual silanol groups.[5]

    • Recommendation: If using a buffer, consider increasing its concentration (e.g., from 10 mM to 25 mM).

  • Organic Modifier:

    • Rationale: The choice of organic solvent can influence peak shape.

    • Recommendation: If you are using methanol, try switching to acetonitrile, or vice versa.

Table 1: Recommended Mobile Phase Modifications

ParameterRecommendationRationale
pH Add 0.1% Formic AcidSuppresses silanol ionization[9][10]
Buffer Strength Increase to 25 mMMasks residual silanol interactions[5]
Organic Modifier Acetonitrile or MethanolDifferent selectivities may improve peak shape

2.2. Column Selection and Care

The choice of HPLC column is critical for achieving good peak symmetry.

  • Column Chemistry:

    • Rationale: Modern, high-purity silica columns with end-capping are designed to minimize residual silanol activity.[4][5]

    • Recommendation: Use a column with a modern stationary phase, such as a Gemini C18, which has been shown to be effective for regaloside analysis.[13] End-capped columns are highly recommended.[5]

  • Column Contamination:

    • Rationale: Contaminants from the sample matrix can bind to the column and cause peak tailing.[11]

    • Recommendation: Use a guard column to protect the analytical column.[14] If you suspect column contamination, a column wash procedure should be performed.

Step 3: Hardware Troubleshooting

If method optimization does not resolve the peak tailing, the issue may be related to the HPLC system hardware.

  • Extra-Column Volume:

    • Rationale: The volume between the injector and the detector, outside of the column, can cause peak broadening.[11]

    • Recommendation: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[4] Ensure all fittings are properly connected to avoid dead volume.[7]

  • Column Integrity:

    • Rationale: A partially blocked inlet frit or a void at the head of the column can distort peak shape.[5][9]

    • Recommendation: If a blockage is suspected, the frit may need to be replaced. If a void has formed, the column may need to be replaced.

Experimental Protocols

Protocol 1: Mobile Phase Optimization
  • Baseline Experiment: Run your current HPLC method and record the chromatogram, noting the tailing factor for this compound.

  • pH Modification:

    • Prepare a new aqueous mobile phase containing 0.1% formic acid.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject your this compound standard and compare the peak shape to the baseline experiment.

  • Organic Modifier Evaluation (if necessary):

    • If peak tailing persists, prepare a mobile phase with the alternative organic solvent (e.g., switch from methanol to acetonitrile).

    • Repeat the equilibration and injection steps.

Protocol 2: Column Washing Procedure (for C18 columns)

Always consult your column's user manual for specific recommendations and limitations.

  • Disconnect the column from the detector.

  • Flush the column with your mobile phase without any buffer salts (e.g., water/organic mixture) to remove any precipitated salts.

  • Wash the column with 10-15 column volumes of 100% isopropanol.

  • Wash the column with 10-15 column volumes of 100% acetonitrile.

  • Wash the column with 10-15 column volumes of 100% isopropanol.

  • Equilibrate the column with your initial mobile phase composition until a stable baseline is achieved.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_assessment Step 1: Initial Assessment cluster_method_opt Step 2: Method Optimization cluster_hardware Step 3: Hardware Troubleshooting cluster_end Resolution start Peak Tailing Observed for this compound assess_chromatogram Assess Chromatogram: - All peaks or just this compound? - Calculate Tailing Factor start->assess_chromatogram system_suitability System Suitability Check: - Inject standard - Monitor pressure assess_chromatogram->system_suitability mobile_phase Modify Mobile Phase: - Adjust pH (add 0.1% Formic Acid) - Increase buffer strength - Change organic modifier system_suitability->mobile_phase If problem is method-specific column_select Column Selection & Care: - Use end-capped column - Use guard column - Wash column mobile_phase->column_select end_node Symmetrical Peak Achieved mobile_phase->end_node If resolved extra_column Check for Extra-Column Volume: - Minimize tubing length/diameter - Check fittings column_select->extra_column If tailing persists column_select->end_node If resolved column_integrity Check Column Integrity: - Inspect inlet frit - Check for voids extra_column->column_integrity column_integrity->end_node If resolved

Figure 1. A troubleshooting workflow for addressing this compound HPLC peak tailing.

References

Technical Support Center: Regaloside K and Other Poorly Soluble Compounds in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues researchers face when working with compounds that have limited solubility in DMSO, particularly when preparing solutions for biological assays.

Q1: I am trying to dissolve Regaloside K in DMSO, but it’s not dissolving completely. What should I do?

A1: When a compound like this compound shows poor solubility in DMSO, several factors could be at play. Here is a step-by-step troubleshooting approach:

  • Ensure Purity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds.[1] Always use fresh, anhydrous, research-grade DMSO from a sealed bottle.[1]

  • Gentle Heating: The dissolution of some compounds is an endothermic process, and solubility can be increased by gentle warming.[2] You can warm the solution in a water bath at 37-50°C for 10-30 minutes.[2] However, it is crucial to first assess the thermal stability of your compound to avoid degradation.

  • Increase Agitation: Insufficient mixing can hinder dissolution.[2] Vortex the solution vigorously for several minutes.[2]

  • Sonication: If visible particles remain after vortexing, use a bath sonicator. Sonication uses ultrasonic waves to agitate particles and can significantly improve dissolution.[1][2] Sonicate in short bursts to avoid overheating the sample.[1]

Q2: My this compound compound dissolves in 100% DMSO, but it precipitates when I dilute it with my aqueous cell culture medium. How can I prevent this?

A2: This is a very common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment of the assay. Here are several strategies to overcome this:[3]

  • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution.[4] A stepwise dilution can prevent the compound from precipitating out of solution.[5]

  • Vortex While Diluting: Add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This rapid dispersion can help keep the compound in solution.[4]

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of the compound in your assay to a level below its solubility limit in the final assay medium.[4]

  • Use Co-solvents: In some cases, adding a small percentage of a biocompatible co-solvent to your final assay medium might help.[1][6] Common co-solvents include PEG400, glycerol, or Tween 80.[5][6] However, you must validate the effect of any co-solvent on your specific assay and cell line.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[4][5] For particularly sensitive cell lines, concentrations as low as 0.1% may be necessary.[4][7] It is essential to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver the compound.

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[5] Repeated freeze-thaw cycles can lead to water absorption and potential degradation of the compound.[5]

Data Presentation: Properties of DMSO

Since specific quantitative solubility data for this compound is unavailable, this table summarizes the relevant properties of DMSO as a solvent for biological research.

PropertyValueSignificance in Experiments
Formula (CH₃)₂SOA simple, small organosulfur compound.
Molar Mass 78.13 g/mol Useful for molarity calculations.
Appearance Colorless liquidAllows for easy visual inspection of solution clarity.[8]
Boiling Point 189 °C (372 °F)High boiling point reduces evaporation at room temperature, ensuring stable stock concentrations.[8]
Melting Point 19 °C (66 °F)DMSO will solidify in a refrigerator but is liquid at room temperature.
Density 1.1004 g/cm³Slightly denser than water.
Solvent Type Polar AproticCan dissolve a wide range of both polar and nonpolar compounds, making it a versatile solvent.[8][9]
Miscibility Miscible with water and a wide range of organic solventsAllows for dilution of DMSO stocks into aqueous buffers and media, though precipitation can occur.[8][9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of a Poorly Soluble Compound in DMSO

This protocol provides a generalized method for dissolving a compound like this compound in DMSO.

  • Weighing the Compound: Accurately weigh the desired amount of the compound powder in a sterile microcentrifuge tube or glass vial.

  • Adding Anhydrous DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM, 50 mM).

  • Initial Dissolution: Vortex the solution vigorously for 2-5 minutes.[2]

  • Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particles.

  • Sonication (If Necessary): If particles are still visible, place the vial in a water bath sonicator for 15-30 minutes.[2] Check for dissolution periodically.

  • Gentle Warming (Optional): If sonication is insufficient, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.[2] Note: Only perform this step if the compound is known to be thermally stable.

  • Final Inspection and Storage: Once the solution is clear, it is ready. Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol describes how to dilute a DMSO stock solution into an aqueous medium for a cell-based assay to minimize precipitation.

  • Prepare Intermediate Dilutions in DMSO: If a wide range of concentrations is needed, perform initial serial dilutions of your high-concentration stock in 100% DMSO. This ensures accuracy at lower concentrations.

  • Prepare the Final Working Solution:

    • Dispense the required volume of pre-warmed (e.g., 37°C) cell culture medium or assay buffer into a sterile tube.

    • While vigorously vortexing the medium, add the small volume of the DMSO stock solution dropwise. For example, to achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the stock to 999 µL of medium.

  • Immediate Use: Use the freshly prepared working solution immediately in your cell culture plates to prevent the compound from precipitating over time.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of medium used for the working solution.

Mandatory Visualizations

Signaling Pathway Diagram

Natural products often exert their effects by modulating key cellular signaling pathways. While the specific pathway for this compound is not defined, the PI3K/Akt/mTOR pathway is a common target for such compounds and is crucial for regulating cell growth, proliferation, and survival.[10]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pten PTEN pip3->pten Dephosphorylation pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation (Thr308) tsc TSC1/TSC2 akt->tsc Inhibition mtorc2 mTORC2 mtorc2->akt Phosphorylation (Ser473) rheb Rheb tsc->rheb Inhibition mtorc1 mTORC1 rheb->mtorc1 Activation downstream Cell Growth, Proliferation, Survival mtorc1->downstream

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow Diagram

This diagram illustrates the general workflow for preparing and using a DMSO stock solution in a typical cell-based experiment.

DMSO_Workflow start Start: Compound Powder weigh 1. Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve stock 4. High-Concentration Stock Solution (e.g., 10 mM in DMSO) dissolve->stock dilute 5. Serially Dilute into pre-warmed Aqueous Medium stock->dilute working 6. Final Working Solution (e.g., 10 µM, <0.5% DMSO) dilute->working assay 7. Add to Cell-Based Assay working->assay end End: Data Acquisition assay->end

Caption: Workflow for preparing a compound for a cell-based assay.

References

Technical Support Center: Improving Regaloside K Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of Regaloside K in cell culture media.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Q1: I'm observing a decrease in the expected biological effect of this compound over the course of my multi-day cell culture experiment. Could this be a stability issue?

A1: Yes, a diminished biological effect over time is a common indicator of compound instability in cell culture media. This compound, as a steroidal saponin, may be susceptible to degradation under standard culture conditions (37°C, aqueous environment). Potential causes include:

  • Chemical Degradation: Hydrolysis of the glycosidic bonds or other modifications to the aglycone structure can be accelerated by the temperature and pH of the culture medium.

  • Enzymatic Degradation: If you are using a serum-containing medium, esterases and other enzymes present in the serum can metabolize this compound. Additionally, the cells themselves may produce enzymes that degrade the compound.

  • Adsorption: The compound might be adsorbing to the surface of your plasticware (flasks, plates, tubes), reducing its effective concentration in the media.

To troubleshoot this, you can:

  • Perform a time-course experiment to quantify the concentration of this compound in the media over the duration of your assay using a suitable analytical method like LC-MS/MS.[1][2]

  • Include a positive control compound with known stability and a negative control (vehicle) to ensure the observed effect is due to this compound.

  • Consider refreshing the media with newly prepared this compound at regular intervals during long-term experiments.

Q2: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What's happening and how can I resolve it?

A2: This is likely a solubility issue. Many natural products have limited aqueous solubility. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the concentration of this compound may exceed its solubility limit, causing it to precipitate.[3]

To address this:

  • Optimize the Dilution: Instead of a single large dilution, perform serial dilutions. It can also be beneficial to add the compound stock directly to media that already contains serum, as serum proteins can sometimes help to stabilize and solubilize compounds.[3]

  • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower, as higher concentrations can be toxic to cells and may also affect compound solubility.[3]

  • Lower the Working Concentration: If possible, test a lower concentration of this compound where precipitation does not occur.

  • Use a Different Solvent: If DMSO is problematic, consider other biocompatible solvents, but always test for cellular toxicity.

Q3: How can I differentiate between chemical degradation and metabolism by my cells?

A3: To distinguish between these two possibilities, you can set up parallel experiments:

  • Cell-Free Stability: Incubate this compound in your complete cell culture medium (including serum, if applicable) but without any cells. Monitor the concentration of this compound over time. A decrease in concentration here points towards chemical instability or degradation by components in the medium (e.g., enzymes in serum).

  • Stability with Cells: Run the standard experiment with your cells present.

  • Stability with Inactivated Cells/Enzymes: Incubate this compound with heat-inactivated serum or cell lysates to see if enzymatic degradation is the primary cause.

By comparing the rate of disappearance of this compound in these conditions, you can determine the primary contributor to its instability.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing this compound stock solutions? A: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many natural products. However, always check the manufacturer's recommendations. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]

Q: How should I store my this compound stock solution? A: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, especially if the compound's light sensitivity is unknown.

Q: What factors in cell culture media can affect this compound stability? A: Several factors can influence the stability of compounds like this compound:

  • pH: The pH of the medium can change over time, especially with cell growth. Acidic or alkaline conditions can catalyze the hydrolysis of glycosidic bonds.[4]

  • Temperature: Incubation at 37°C will accelerate the degradation of thermally sensitive compounds.[1]

  • Serum Components: Enzymes present in fetal bovine serum (FBS) or other serum supplements can metabolize the compound.

  • Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is good practice to minimize light exposure.[1]

Q: Are there any general strategies to improve the stability of glycosides like this compound in culture? A: Yes, several strategies can be employed:

  • Use Serum-Free Media: If your cell line permits, using a serum-free medium can eliminate enzymatic degradation from serum components.[1]

  • Frequent Media Changes: For long-term experiments, changing the media and re-dosing with fresh this compound every 24-48 hours can help maintain a more consistent concentration.

  • Formulation Strategies: For advanced applications, encapsulation of the compound in delivery systems like liposomes or nanoparticles could be explored to protect it from the culture environment, though this would require significant additional development.

Data Presentation

The following table provides an illustrative example of how to present stability data for this compound. Note: This data is hypothetical and for demonstration purposes only.

ConditionTime (hours)This compound Remaining (%)
Complete Medium + Cells 0100
2465
4830
7210
Cell-Free Medium 0100
2485
4870
7255
PBS (pH 7.4) 0100
2498
4895
7292

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound under typical cell culture conditions using LC-MS/MS analysis.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or 96-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • LC-MS/MS system

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the complete cell culture medium to your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%.

  • Set Up Incubation: Aliquot the working solution into sterile tubes or wells.

  • Time Points: Collect samples at multiple time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.

  • Incubation: Place the samples in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection and Storage: At each time point, collect an aliquot of the medium. Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and store at -80°C until analysis.[3]

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine its degradation rate and half-life in the cell culture medium.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Reduced Biological Effect or Precipitation Observed Check_Solubility Is there a precipitate? Start->Check_Solubility Optimize_Dilution Optimize Dilution Protocol - Serial dilutions - Lower concentration Check_Solubility->Optimize_Dilution Yes Check_Stability Perform Stability Assay (LC-MS/MS) Check_Solubility->Check_Stability No End Problem Resolved Optimize_Dilution->End Differentiate Differentiate Chemical vs. Metabolic Degradation Check_Stability->Differentiate Cell_Free Cell-Free vs. With-Cells Comparison Differentiate->Cell_Free Degradation Confirmed Differentiate->End Stable Implement_Solutions Implement Solutions: - Frequent media changes - Use serum-free media Cell_Free->Implement_Solutions Implement_Solutions->End

Caption: Troubleshooting decision tree for this compound instability.

G Regaloside_K This compound Aglycone + Sugar Moieties Intermediate Intermediate Loss of one sugar moiety Regaloside_K->Intermediate Hydrolysis / Enzymatic Cleavage Aglycone Aglycone (e.g., Diosgenin-like structure) Intermediate->Aglycone Hydrolysis / Enzymatic Cleavage Further_Degradation Further Degradation Products Aglycone->Further_Degradation Oxidation / Ring Cleavage

Caption: Hypothetical degradation pathway for this compound.

G cluster_workflow Experimental Workflow for Stability Assay A Prepare this compound Working Solution in Media B Aliquot into Samples for Each Time Point (T0, T2, T8...T72) A->B C Incubate at 37°C, 5% CO2 B->C D Collect Sample at Each Time Point C->D E Quench Reaction (e.g., with Acetonitrile) and Store at -80°C D->E F Analyze All Samples by LC-MS/MS E->F G Plot % Remaining vs. Time F->G

References

Optimizing Regaloside K Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Regaloside K concentration for in vitro studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known solubility?

This compound is a natural phenylpropanoid glycoside that can be isolated from the Easter Lily (Lilium longiflorum Thunb.)[1]. For in vitro studies, it is soluble in DMSO at a concentration of 10 mM.

Q2: What is a good starting concentration for this compound in in vitro experiments?

A specific regaloside isolated from Lilium longiflorum has been shown to exhibit over 20% inhibition in a lipid peroxidation assay at a concentration of 10 ppm[2]. With a molecular weight of 416.38 g/mol for this compound, this concentration is approximately 24 µM. Therefore, a concentration range of 1-50 µM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: Is this compound cytotoxic?

The cytotoxicity of this compound has not been extensively reported. It is crucial to determine the cytotoxic concentration range in your specific cell line using a standard cytotoxicity assay, such as the MTT or LDH assay, before proceeding with functional experiments. This will help to ensure that the observed effects are not due to cell death.

Q4: What are the potential biological activities of this compound?

Based on studies of related compounds and extracts from Lilium species, this compound may possess anti-inflammatory and neuroprotective properties[3][4][5][6]. These effects are often mediated through the modulation of key signaling pathways such as the MAPK and NF-κB pathways[7][8][9][10][11][12][13].

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of this compound in cell culture medium. The final DMSO concentration is too high, or the this compound concentration exceeds its solubility limit in the aqueous medium.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), and ideally is below 0.1%. - Prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it serially in the medium to the desired final concentration. - Add the this compound/DMSO stock to the medium while vortexing or pipetting to ensure rapid and thorough mixing.
No observable effect of this compound. - The concentration used is too low. - The incubation time is too short. - The compound has degraded. - The chosen cell line or assay is not appropriate to detect the activity.- Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 100 µM). - Optimize the incubation time (e.g., 6, 12, 24, 48 hours). - Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Confirm the biological activity of your cell model and the sensitivity of your assay with a known positive control.
High background or variability in results. - Inconsistent cell seeding density. - Contamination of cell cultures. - Pipetting errors.- Ensure a uniform cell suspension before seeding. - Regularly check cell cultures for any signs of contamination. - Use calibrated pipettes and consistent pipetting techniques.
Observed effect is due to DMSO toxicity. The final DMSO concentration is toxic to the cells.- Perform a DMSO vehicle control to assess its effect on your cells at the same final concentration used for this compound treatment. - Lower the final DMSO concentration by preparing a lower concentration stock solution of this compound, if its solubility allows.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxicity of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Quantitative Data Summary:

Parameter Value
Cell Seeding Density5,000 - 10,000 cells/well
This compound Concentration Range1 - 100 µM (example)
Incubation Time24 - 48 hours
Final DMSO Concentration≤ 0.5%
Anti-Inflammatory Assay (Nitric Oxide Measurement in LPS-stimulated RAW 264.7 Macrophages)

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production.

Materials:

  • This compound

  • DMSO

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (from Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantitative Data Summary:

Parameter Value
Cell Seeding Density5 x 10^4 cells/well
This compound Pre-treatment Time1 - 2 hours
LPS Concentration1 µg/mL (example)
LPS Stimulation Time24 hours

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_cells Cell Seeding & Adhesion treatment Treat Cells with this compound prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment stimulation Stimulate with LPS (for anti-inflammatory assay) treatment->stimulation cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess) stimulation->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) stimulation->pathway_analysis

Caption: General experimental workflow for in vitro studies with this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibition of IκBα phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammation Induces RegalosideK This compound RegalosideK->IKK Potential Inhibition

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Induces RegalosideK This compound RegalosideK->MAPKKK Potential Inhibition RegalosideK->MAPKK RegalosideK->MAPK

Caption: Potential points of inhibition by this compound in the MAPK signaling cascade.

References

Preventing degradation of Regaloside K in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Regaloside K in solution. The following information is based on the general understanding of saponin chemistry, as specific degradation data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a naturally occurring phenylpropanoid glycerol glucoside isolated from the Easter Lily (Lilium longiflorum Thunb.).[1] It belongs to the broader class of saponins, which are glycosides known for their diverse biological activities.[2] Like many saponins, this compound is soluble in water, methanol, and ethanol.[2]

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can occur, especially in aqueous solutions. Gentle warming and/or sonication can be used to aid dissolution.[3] If the problem persists, consider preparing the stock solution in an organic solvent like DMSO before further dilution into your experimental buffer.[4][5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3][6]

Q3: How should I store my this compound stock solutions?

For long-term stability, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3][6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]

Q4: What are the primary factors that can cause this compound to degrade in solution?

The primary degradation pathway for saponins, including likely for this compound, is hydrolysis.[7] The rate of hydrolysis is significantly influenced by:

  • pH: Base-catalyzed hydrolysis is a major factor. Saponin solutions are more stable at acidic pH.[7]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[7][8]

  • Enzymatic Activity: If using biological matrices, endogenous enzymes could potentially degrade the glycosidic bonds.

Troubleshooting Guide: this compound Degradation

This guide will help you identify and resolve common issues related to this compound degradation during your experiments.

Problem: Loss of biological activity or inconsistent results.

This could be an indication that your this compound is degrading in your experimental solution.

Troubleshooting Workflow:

A Inconsistent Results or Loss of Activity B Check Solution Preparation and Storage A->B C Review Experimental Conditions B->C D Perform Stability Check C->D E Solution pH > 7? C->E pH L Results Consistent? D->L F High Temperature (> 25°C)? E->F No H Prepare Fresh Solution in Buffered, Acidic pH E->H Yes G Prolonged Incubation? F->G No I Lower Experimental Temperature F->I Yes J Reduce Incubation Time G->J Yes H->D I->D J->D K Quantify this compound Concentration (e.g., HPLC) M Problem Resolved L->M Yes N Contact Technical Support L->N No

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data: Saponin Hydrolysis

Table 1: Effect of pH on the Half-Life of Saponin QS-18 in Aqueous Solution at 26°C

pHHalf-Life (days)
5.1330 ± 220
10.00.06 ± 0.01
(Data adapted from a study on QS-18 saponin)[7]

Table 2: Effect of Temperature on the Hydrolysis of Saponin QS-18 at pH 7.2

Temperature (°C)Observation
Not specifiedHydrolysis rates are highly sensitive to temperature.
(Data adapted from a study on QS-18 saponin, which reported an activation energy of 56.9 ± 14.2 kJ/mol)[7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via HPLC-PDA

This protocol provides a method to quantify the concentration of this compound over time to determine its stability under specific experimental conditions.

1. Materials:

  • This compound

  • Solvents for solution preparation (e.g., DMSO, water, buffer of choice)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • HPLC system with a Photodiode Array (PDA) detector

  • C18 reversed-phase analytical column

2. Experimental Workflow:

cluster_0 Preparation cluster_1 Incubation and Sampling cluster_2 Analysis A Prepare this compound stock solution B Prepare experimental solutions at different conditions (pH, temp) A->B D Incubate solutions under desired conditions B->D C Prepare mobile phase (e.g., Water + 0.1% Formic Acid, Acetonitrile + 0.1% Formic Acid) G Analyze samples by HPLC-PDA C->G E Collect aliquots at specified time points (e.g., 0h, 2h, 4h, 8h, 24h) D->E F Immediately quench degradation (e.g., by freezing or acidification) E->F F->G H Quantify this compound peak area G->H I Plot concentration vs. time H->I J Calculate degradation rate constant and half-life I->J

Caption: Workflow for assessing this compound stability.

3. HPLC Conditions (Example):

  • Column: Gemini C18 reversed-phase

  • Mobile Phase: Gradient elution with water (containing 0.1% v/v formic acid) and acetonitrile (containing 0.1% v/v formic acid).[9]

  • Detection: PDA detector, monitor at the absorbance maximum of this compound.

  • Flow Rate: As per column specifications (e.g., 1.0 mL/min).

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Generate a calibration curve using known concentrations of a this compound standard.

  • For each time point, determine the concentration of this compound in your samples based on the peak area from the HPLC chromatogram and the calibration curve.

  • Plot the natural logarithm of the this compound concentration versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope will be the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Signaling Pathway

Regaloside C, a related compound, has been shown to have anti-inflammatory and cardiomyocyte protective activities.[5][6] While the specific mechanism for this compound is not detailed in the provided search results, a generalized anti-inflammatory signaling pathway is presented below as a conceptual framework.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Receptor (e.g., TLR4) MyD88 MyD88 Receptor->MyD88 LPS IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation RegalosideK This compound RegalosideK->IKK Potential Inhibition Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Transcription

Caption: Potential anti-inflammatory signaling pathway.

References

Technical Support Center: Regaloside K Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Regaloside K in antioxidant assays. The information is tailored for scientists and professionals in drug development and related fields to address common challenges and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antioxidant activity for this compound?

This compound is a phenylpropanoid glycoside. The antioxidant mechanism for this class of compounds is predominantly attributed to Sequential Proton Loss Single Electron Transfer (SPLET).[1] The catechol-like dihydroxyl group on the phenyl ring can donate a hydrogen atom (proton) and then an electron to neutralize free radicals.

Q2: Which antioxidant assays are suitable for evaluating this compound?

Standard antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are well-suited for determining the radical scavenging activity of this compound.[2] The Oxygen Radical Absorbance Capacity (ORAC) assay is also applicable for assessing its ability to quench peroxyl radicals.

Q3: What is the reported antioxidant activity of this compound?

In published studies, this compound has demonstrated significant antioxidant effects. The reported half-maximal inhibitory concentration (IC50) values are:

  • DPPH assay: 66.1 μM[2]

  • ABTS assay: 192.6 μM[2]

These values indicate potent radical scavenging activity.

Q4: Can this compound exert antioxidant effects through cellular mechanisms?

Yes, beyond direct radical scavenging, natural compounds like this compound may exert antioxidant effects by modulating cellular signaling pathways. One such key pathway is the Keap1/Nrf2 signaling pathway.[3][4][5] Activation of this pathway leads to the increased expression of endogenous antioxidant enzymes, providing indirect antioxidant protection. While direct evidence for this compound is still emerging, it is a plausible mechanism given its chemical class.

Troubleshooting Guide

This guide addresses specific issues that may arise during the antioxidant assessment of this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results in DPPH/ABTS assays. Solvent Effects: The choice of solvent can influence the reaction kinetics. This compound is soluble in DMSO.[6] However, high concentrations of DMSO might interfere with the assay.Prepare a concentrated stock solution of this compound in DMSO and then dilute it to the final working concentration using the assay solvent (e.g., methanol or ethanol for DPPH). Ensure the final DMSO concentration is low and consistent across all samples and controls.
pH Sensitivity: The antioxidant capacity of phenolic compounds can be pH-dependent. The stability and reactivity of both this compound and the assay radicals can be affected by pH changes.[7][8]Maintain a consistent and appropriate pH for the assay. For DPPH, the reaction is typically performed in a non-buffered alcoholic solution, while ABTS assays are often conducted in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
Absorbance reading is unstable or drifts over time. Light Sensitivity of DPPH: The DPPH radical is known to be sensitive to light, which can cause its degradation and lead to a drifting baseline.Perform the assay in low-light conditions or use amber-colored microplates or tubes. Minimize the exposure of the DPPH solution to light.
Reaction Kinetics: The reaction between this compound and the radical may not be instantaneous.Determine the optimal reaction time by performing a kinetic study. Measure the absorbance at several time points to identify when the reaction reaches a plateau.
Suspected spectral interference in colorimetric assays. Overlapping Absorption Spectra: this compound, as a phenylpropanoid glycoside, is expected to absorb in the UV region. While specific data for this compound is limited, phenylpropanoid glycosides typically exhibit absorption maxima around 280 nm and sometimes a shoulder at ~320 nm.[6][9] The DPPH radical has a maximum absorbance at ~517 nm. If this compound or its oxidized products have some absorbance at this wavelength, it could lead to inaccurate results.Run a control sample containing this compound in the assay solvent (without the radical) to measure its intrinsic absorbance at the assay wavelength. Subtract this blank reading from the sample reading. Additionally, obtaining a full UV-Vis spectrum of this compound in the assay buffer is recommended to identify any potential overlap.
Lower than expected antioxidant activity in ORAC assay. Compound Instability: this compound may degrade under the experimental conditions of the ORAC assay (e.g., prolonged incubation at 37°C).Assess the stability of this compound under the specific ORAC assay conditions. This can be done by pre-incubating this compound for the duration of the assay and then analyzing its integrity by HPLC.
Inappropriate Blank/Control: The complexity of the ORAC assay requires careful selection of blanks and controls.Ensure that the blank contains all reagents except the antioxidant and that the control contains a known antioxidant standard (e.g., Trolox) to validate the assay performance.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of this compound in methanol from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of the this compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of scavenging activity = [(A_control - A_sample) / A_control] x 100

    • Calculate the IC50 value from a plot of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound in DMSO and serial dilutions in the assay buffer.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of the this compound dilutions in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (DPPH/ABTS) mix Mix Reagents & This compound prep_reagents->mix prep_sample Prepare this compound Stock & Dilutions prep_sample->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: General experimental workflow for DPPH/ABTS antioxidant assays.

signaling_pathway cluster_cell Cellular Environment RegalosideK This compound Keap1 Keap1 RegalosideK->Keap1 Inhibition/Modification Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription Protection Cellular Protection AntioxidantEnzymes->Protection

Caption: Plausible Keap1/Nrf2 signaling pathway activation by this compound.

References

How to address low yield of Regaloside K extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Regaloside K extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this valuable natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a steroidal saponin, a type of natural glycoside. It is primarily isolated from the bulbs of plants belonging to the Lilium genus, commonly known as lilies. Species such as Lilium longiflorum (Easter Lily) are known sources of this compound.[1][2]

Q2: Which solvents are most effective for this compound extraction?

Polar organic solvents are generally effective for extracting saponins like this compound. Ethanol, particularly an aqueous ethanol solution (e.g., 60-80%), is a commonly used and effective solvent. The optimal concentration may vary depending on the specific extraction method and other parameters.[3][4]

Q3: What are the common methods for extracting this compound?

Several methods can be employed for the extraction of saponins, including this compound. These range from traditional to modern techniques:

  • Maceration: Soaking the plant material in a solvent at room temperature.

  • Reflux Extraction: Boiling the solvent with the plant material to enhance extraction efficiency.[3]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to improve solvent penetration and mass transfer.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material rapidly.

  • Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to speed up the extraction process.[5]

Q4: How can I purify the crude extract to isolate this compound?

After initial extraction, the crude extract contains a mixture of compounds. Purification is essential to isolate this compound. A common and effective method is column chromatography using macroporous resins, such as AB-8 resin. This technique separates compounds based on their polarity. The crude extract is loaded onto the column, and impurities are washed away with water. This compound and other glycosides are then eluted with a solvent like 70% ethanol.[3]

Troubleshooting Guide: Low Yield of this compound

Low extraction yield is a frequent challenge in natural product chemistry. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Problem: Low Yield of Crude Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure lily bulbs are properly dried to prevent enzymatic degradation. Grind the dried material into a fine, uniform powder to maximize the surface area for solvent penetration.
Suboptimal Solvent Choice Experiment with different polar solvents and aqueous solvent mixtures. An ethanol-water mixture (e.g., 60-80% v/v) is often a good starting point for saponin extraction.[4]
Insufficient Extraction Time or Temperature Optimize the duration and temperature of the extraction process. For reflux extraction, ensure the mixture reaches and maintains the boiling point of the solvent. For other methods, consult literature for recommended parameters for similar compounds. Increasing temperature can enhance solubility and diffusion but be cautious of potential degradation of the target compound.[4]
Poor Solvent-to-Solid Ratio An inadequate volume of solvent may not fully dissolve the this compound present in the plant material. Increase the solvent-to-solid ratio to ensure complete extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.
Problem: Low Yield of Purified this compound
Potential Cause Recommended Solution
Loss of Compound During Solvent Evaporation Overheating during solvent removal with a rotary evaporator can lead to the degradation of this compound. Maintain a controlled, low temperature (e.g., 40-50°C) during this step.
Incomplete Elution from Chromatography Column The chosen solvent system for column chromatography may not be optimal for eluting this compound from the stationary phase. If using a macroporous resin, ensure the ethanol concentration in the eluting solvent is sufficient (e.g., 70%).[3]
Compound Degradation This compound, like many natural products, can be sensitive to pH, temperature, and light. Ensure that extraction and purification steps are carried out under mild conditions. Store extracts and purified fractions at low temperatures and protected from light.
Formation of Emulsions in Liquid-Liquid Extraction If using liquid-liquid extraction for preliminary purification, emulsions can form and trap the target compound. To break emulsions, you can try adding a saturated salt solution or centrifuging the mixture.

Experimental Protocols

Protocol 1: Reflux Extraction of Total Glycosides (including this compound) from Lily Bulbs

This protocol is adapted from a method for extracting total glycosides from lily bulbs and is a suitable starting point for obtaining a this compound-rich extract.[3]

1. Preparation of Plant Material:

  • Air-dry fresh lily bulbs.

  • Grind the dried bulbs into a fine powder.

2. Extraction:

  • Place the powdered lily bulbs in a round-bottom flask.

  • Add 80% ethanol at a plant-to-solvent ratio of 1:6 (w/v).[3]

  • Perform the first extraction cycle by heating the mixture to 80°C and refluxing for 3 hours.[3]

  • Cool the mixture and filter to collect the extract.

  • Return the plant residue to the flask and repeat the extraction two more times at 60°C for 3 hours each.[3]

  • Combine the extracts from all three cycles.

3. Concentration:

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

4. Purification by Macroporous Resin Chromatography:

  • Load the concentrated extract onto a pre-equilibrated AB-8 macroporous resin column.

  • Wash the column with a sufficient volume of deionized water to remove impurities like sugars and salts.

  • Elute the glycosides, including this compound, with 70% ethanol.[3]

  • Collect the eluate and concentrate it under reduced pressure to obtain the purified total glycoside extract.

Data Presentation

The following tables summarize the impact of various extraction parameters on the yield of saponins and other phytochemicals, providing a general guideline for optimizing this compound extraction.

Table 1: Effect of Ethanol Concentration on Total Phenolic Content (TPC) Recovery

Adapted from a study on Funtumia elastica.[4]

Ethanol Concentration (% v/v)TPC Recovery (mg GAE/g of dried extract)
20Lower
40Moderate
6079.062 ± 0.691 (Maximum)
80Decreasing
96Lower

Table 2: Optimal Conditions for Accelerated Solvent Extraction (ASE) of Ginsenosides

Adapted from a study on cultivated wild ginseng.[5][6]

ParameterOptimal Value
Ethanol Concentration88.64%
Extraction Temperature105.98°C - 129.66°C
Extraction Time15.92 - 28.77 min
Pressure1,500 psi

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Start: Dried Lily Bulb Powder extraction Reflux Extraction (80% Ethanol, 1:6 w/v) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 chromatography Macroporous Resin Chromatography (AB-8 Resin) concentration1->chromatography wash Wash with Water (Remove Impurities) chromatography->wash elution Elution (70% Ethanol) wash->elution concentration2 Concentration (Rotary Evaporator) elution->concentration2 end End: Purified Total Glycosides (Containing this compound) concentration2->end

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield start Low this compound Yield check_plant_material Is plant material finely powdered and dry? start->check_plant_material prepare_material Action: Dry and grind plant material properly. check_plant_material->prepare_material No check_extraction_params Are extraction parameters (solvent, temp, time) optimized? check_plant_material->check_extraction_params Yes prepare_material->check_extraction_params optimize_extraction Action: Optimize solvent conc., temperature, and time. check_extraction_params->optimize_extraction No check_purification Is there loss during purification? check_extraction_params->check_purification Yes optimize_extraction->check_purification optimize_purification Action: Check for compound degradation and optimize chromatography. check_purification->optimize_purification Yes yield_ok Yield Improved check_purification->yield_ok No optimize_purification->yield_ok

Caption: Decision tree for troubleshooting low this compound yield.

References

Regaloside K stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Regaloside K under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

Q2: How can I assess the stability of my this compound sample?

A2: The stability of this compound can be evaluated through forced degradation studies.[4][5][6] This involves subjecting the compound to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, and then analyzing the amount of remaining this compound and the formation of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8]

Q3: What analytical method is recommended for analyzing this compound stability?

A3: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) or UV detector is recommended for the quantitative analysis of this compound.[7] This method allows for the separation and quantification of this compound from its potential degradation products.

Q4: What are the typical signs of this compound degradation?

A4: Degradation of this compound would be indicated by a decrease in its peak area or concentration in HPLC analysis over time. Concurrently, new peaks corresponding to degradation products may appear in the chromatogram. Visual signs, although less reliable, could include a change in the color or clarity of a solution containing this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in acidic solution. Acid-catalyzed hydrolysis of the glycosidic bonds.Maintain the pH of the solution in the neutral to slightly acidic range (pH 5-7) for short-term experiments. For long-term storage, consider lyophilization or storage at low temperatures (-20°C or -80°C) in a non-aqueous solvent.
Inconsistent stability results between experiments. Variations in experimental conditions such as pH, temperature, or light exposure.Strictly control and monitor all experimental parameters. Use calibrated equipment and freshly prepared buffer solutions. Protect samples from light if photostability is a concern.
Appearance of multiple unknown peaks in HPLC chromatogram after stress testing. Formation of various degradation products.Utilize HPLC-MS/MS to identify the structure of the degradation products. This can provide insights into the degradation pathway of this compound.
Poor recovery of this compound from the formulation. Interaction with excipients or adsorption to container surfaces.Evaluate the compatibility of this compound with all formulation components. Use inert container materials (e.g., glass or specific types of plastic) and consider adding a small amount of a non-ionic surfactant to prevent adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[5]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the solid this compound powder and the stock solution at 60°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the solid this compound powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Quantification of this compound

This method is adapted from a published procedure for the analysis of regalosides.[7]

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: A suitable gradient to ensure separation of this compound from its degradation products (e.g., start with a low percentage of B, and gradually increase).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[7]

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10-20 µL.

  • Method Validation:

    • Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH Conditions

pH ConditionTemperature (°C)Time (hours)This compound Remaining (%)
Acidic (pH 1.2) 60285.2
865.7
2430.1
Neutral (pH 7.0) 60299.5
898.8
2497.2
Alkaline (pH 13.0) 60270.4
845.3
2415.8

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep->alkali Expose to stress oxide Oxidative Degradation (3% H₂O₂, RT) prep->oxide Expose to stress thermal Thermal Degradation (60°C) prep->thermal Expose to stress photo Photodegradation (ICH Q1B) prep->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize Collect samples at time points alkali->neutralize Collect samples at time points oxide->neutralize Collect samples at time points thermal->neutralize Collect samples at time points photo->neutralize Collect samples at time points hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for this compound forced degradation study.

Logical_Relationship pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Oxidant Oxidizing Agents Oxidant->Degradation Products Formation of Degradation Products Degradation->Products Loss Loss of Potency Degradation->Loss

References

Technical Support Center: LC-MS Analysis of Regaloside K

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the LC--MS analysis of Regaloside K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a specific focus on matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2] In the analysis of this compound, which is often extracted from complex biological or botanical samples, endogenous substances like salts, proteins, and phospholipids can be co-extracted.[1] During the electrospray ionization (ESI) process, these co-eluting matrix components compete with this compound for ionization, often leading to a suppressed signal.[1]

Q2: My this compound signal is weak and inconsistent. Could this be due to matrix effects?

A2: Yes, a weak or inconsistent signal is a common symptom of matrix effects, specifically ion suppression.[3] When co-eluting compounds from the matrix interfere with the ionization of this compound in the MS source, it can lead to a significant reduction in signal intensity and poor reproducibility.[3][4]

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] It involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate the presence of matrix effects.[4]

  • Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has undergone the complete sample preparation process. The ratio of these two responses provides a quantitative measure of the matrix effect (ME).[1][2] An ME value of less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[1]

Q4: What is the most effective way to minimize matrix effects?

A4: Improving the sample preparation is generally the most effective strategy to circumvent ion suppression.[5] The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system.[6] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are often more effective at cleaning up samples than simple protein precipitation (PPT).[7]

Q5: Should I use a stable isotope-labeled internal standard for this compound?

A5: Yes, using a stable isotope-labeled (SIL) internal standard is a highly recommended strategy to compensate for matrix effects.[6] A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[6] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be significantly reduced, leading to more accurate and reliable results.[6][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.

Issue 1: Poor reproducibility and accuracy in this compound quantification.

  • Possible Cause: Inconsistent or significant matrix effects between samples.

  • Recommended Actions:

    • Evaluate Your Sample Preparation Method: Inconsistent sample preparation can lead to variable matrix effects.[1] Ensure your protocol is robust. If you are using a simple method like protein precipitation, consider switching to a more effective cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components.[7]

    • Implement a Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most reliable way to correct for variability introduced by matrix effects.[4]

    • Matrix-Matched Calibrators: If a SIL internal standard is not available, prepare your calibration standards in a blank matrix that is representative of your samples.[6] This helps to ensure that the calibrators and the samples experience similar matrix effects.

Issue 2: Low signal intensity or complete signal loss for this compound.

  • Possible Cause: Severe ion suppression.

  • Recommended Actions:

    • Optimize Chromatography: Modify your LC method to separate this compound from the regions of strong ion suppression. You can identify these regions using the post-column infusion technique.[4] Adjusting the gradient, mobile phase composition, or even the type of chromatography column can improve separation.[6]

    • Improve Sample Cleanup: This is a critical step. As saponins like this compound are amphiphilic, they can be challenging to separate from other matrix components.[9] A more rigorous sample preparation method, such as a well-developed SPE protocol, can significantly reduce the concentration of interfering compounds.[7]

    • Sample Dilution: If the concentration of this compound is high enough, simply diluting the sample extract can reduce the concentration of matrix components and thereby lessen the ion suppression.[10] However, this approach is only feasible if the resulting concentration is still well above the limit of quantitation.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue homogenate) through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the same known concentration of this compound into the processed blank matrix extract.

  • Analysis: Inject both sets of samples into the LC-MS system and record the peak area for this compound.

  • Calculation: Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components and concentrate this compound prior to LC-MS analysis.

Methodology (Example using a reversed-phase SPE cartridge):

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge, followed by 1-2 cartridge volumes of water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodGeneral Effectiveness in Removing PhospholipidsAnalyte Recovery for Polar CompoundsRelative Cost & Complexity
Protein Precipitation (PPT) LowHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighCan be low and variableModerate
Solid-Phase Extraction (SPE) HighGood to High (method dependent)High
HybridSPE®-Phospholipid Very HighHighHigh

This table provides a general comparison. The optimal method will depend on the specific analyte and matrix. Data compiled from multiple sources.[7][11]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Problem Inconsistent Results or Low Signal for this compound ConfirmME Confirm Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Problem->ConfirmME Suspect Matrix Effects OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) ConfirmME->OptimizeSamplePrep Matrix Effects Confirmed OptimizeChromo Optimize Chromatography (Gradient, Column) ConfirmME->OptimizeChromo UseIS Use Stable Isotope-Labeled Internal Standard ConfirmME->UseIS DiluteSample Dilute Sample ConfirmME->DiluteSample Analysis Re-evaluate and Validate Method OptimizeSamplePrep->Analysis OptimizeChromo->Analysis UseIS->Analysis DiluteSample->Analysis

Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.

MatrixEffectAssessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment PostColumn Post-Column Infusion InjectBlank Inject Blank Matrix Extract PostColumn->InjectBlank MonitorSignal Monitor Infused Analyte Signal InjectBlank->MonitorSignal Result1 Qualitative Understanding of Matrix Effect Timing MonitorSignal->Result1 Identify Suppression/ Enhancement Zones PostSpike Post-Extraction Spike PrepNeat Prepare Analyte in Neat Solution (A) PostSpike->PrepNeat PrepSpiked Spike Analyte into Extracted Blank Matrix (B) PostSpike->PrepSpiked CalculateME Calculate Matrix Effect: (Area B / Area A) * 100 PrepNeat->CalculateME PrepSpiked->CalculateME Result2 Quantitative Value of Matrix Effect CalculateME->Result2 Quantify Suppression/ Enhancement

References

Validation & Comparative

A Comparative Analysis of Regaloside K and Ascorbic Acid: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Regaloside K, a natural compound isolated from the bulbs of Lilium species, and ascorbic acid (Vitamin C), a well-established antioxidant standard. The comparison focuses on their respective antioxidant capacities and anti-inflammatory mechanisms, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of this compound and ascorbic acid is essential for understanding their bioavailability and mechanism of action.

PropertyThis compoundAscorbic Acid (Vitamin C)
Molecular Formula C₁₈H₂₄O₁₁C₆H₈O₆
Molecular Weight 416.38 g/mol 176.12 g/mol
Source Natural compound from Lilium longiflorum and Lilium lancifolium[1][2]Essential vitamin found in various fruits and vegetables; also synthesized
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolWater-soluble[3]

Comparative Biological Activity: Antioxidant Capacity

The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS). This activity is commonly quantified using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

Recent studies have provided quantitative data allowing for a direct comparison between this compound and the antioxidant benchmark, ascorbic acid.

AssayCompoundIC₅₀ (µM)[3]IC₅₀ (µg/mL)
DPPH Radical Scavenging This compound66.127.5
Ascorbic Acid50.78.9
ABTS Radical Scavenging This compoundN/AN/A
Ascorbic Acid108.219.1

*In the cited study, this compound demonstrated significant ABTS radical scavenging activity, comparable to other active regalosides, though a specific IC₅₀ value was not provided in the text. The study confirmed its activity was notable alongside Regalosides C and E[3].

The data indicates that while this compound possesses significant antioxidant properties, ascorbic acid demonstrates more potent radical scavenging activity in the DPPH assay under the tested conditions[3].

Signaling Pathways and Mechanisms of Action

Antioxidant Assay Workflow

The general workflow for assessing antioxidant activity using DPPH or ABTS assays involves preparing the compound, reacting it with a stable radical solution, and measuring the reduction in absorbance spectrophotometrically.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Stock Solutions (this compound / Ascorbic Acid) p2 Prepare Serial Dilutions p1->p2 r1 Mix Sample Dilutions with Radical Solution p2->r1 p3 Prepare DPPH/ABTS Radical Working Solution p3->r1 r2 Incubate in Dark (e.g., 30 minutes) r1->r2 a1 Measure Absorbance (517nm for DPPH, 734nm for ABTS) r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3

Caption: General workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Mechanism of Ascorbic Acid

Ascorbic acid is known to exert anti-inflammatory effects by inhibiting the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), typically lead to the degradation of IκBα, releasing the p50/p65 dimer to translocate into the nucleus and initiate the transcription of inflammatory genes. Ascorbic acid can prevent the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and suppressing the inflammatory response.

G cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates complex p50/p65-IκBα (Inactive) ikba->complex nfkb p50/p65 nfkb->complex nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocates complex->nfkb Degrades IκBα, Releases p50/p65 nucleus Nucleus genes Inflammatory Gene Transcription ascorbic_acid Ascorbic Acid ascorbic_acid->ikba Prevents Degradation nfkb_nuc->genes Activates G cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits traf6 TRAF6 myd88->traf6 ikk IKK Activation traf6->ikk nfkb_complex p50/p65-IκBα (Inactive) ikk->nfkb_complex Phosphorylates IκBα nfkb_active p50/p65 (Active) nfkb_complex->nfkb_active Releases p50/p65 nfkb_nuc p50/p65 nfkb_active->nfkb_nuc Translocates nucleus Nucleus genes Pro-inflammatory Cytokine Genes reg_k This compound (from L. lancifolium extract) reg_k->myd88 Potential Inhibition* nfkb_nuc->genes Activates Transcription legend *Based on activity of the whole plant extract.

References

Quercetin and Kaempferol: A Synergistic Alliance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds. Among these, the flavonoids quercetin and kaempferol have emerged as promising candidates, demonstrating a combined effect that surpasses their individual anti-cancer activities. This guide provides an objective comparison of their synergistic efficacy, supported by experimental data, detailed protocols, and mechanistic insights to inform further research and drug development.

Quantitative Analysis of Synergistic Anti-proliferative Effects

The synergistic interaction between quercetin and kaempferol has been evaluated in various cancer cell lines, consistently showing that their combination is more potent than the sum of their individual effects. The degree of synergy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]

Cell LineCancer TypeQuercetin (µM)Kaempferol (µM)Combination RatioEffectCombination Index (CI)Reference
HCT-116Human Colon CarcinomaIC50 (varied)IC50 (varied)2:1 (Quercetin:Kaempferol)Enhanced Cytotoxicity, G2/M cell cycle arrestSynergistic[3][4]
PMC42Human Breast Cancer1-101-10Not SpecifiedReduced cell proliferationSynergistic[5]
HuTu-80, Caco-2Human Gut CancerNot SpecifiedNot SpecifiedNot SpecifiedReduced cell proliferationSynergistic[6]
RMCCA-1, HuCCT-1Cholangiocarcinoma25251:1Synergistic induction of necroptosis (with Smac mimetic)< 1[7]

Table 1: Synergistic Effects of Quercetin and Kaempferol on Cancer Cell Lines. This table summarizes the synergistic anti-proliferative and cytotoxic effects of quercetin and kaempferol in various cancer cell lines. The combination consistently demonstrates a greater efficacy than the individual compounds.

Experimental Protocols

To facilitate the replication and further investigation of these synergistic effects, detailed experimental protocols are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of quercetin and kaempferol on cell viability.[4][8]

Objective: To determine the cytotoxicity of quercetin and kaempferol, both individually and in combination, on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Quercetin and Kaempferol stock solutions (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of quercetin, kaempferol, and their combinations for a specified period (e.g., 48 hours). A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Quantification of Synergy (Combination Index)

The Chou-Talalay method is a widely accepted approach to quantify drug synergy.[1][2]

Procedure:

  • Dose-Response Curves: Generate dose-response curves for quercetin and kaempferol individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).

  • Combination Studies: Perform cell viability assays with combinations of quercetin and kaempferol at a constant ratio (e.g., based on their IC50 ratio).

  • CI Calculation: Use specialized software (e.g., CompuSyn) or the following formula to calculate the Combination Index: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce x effect, and (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that also produce the same effect.[9]

Visualizing Experimental and Mechanistic Pathways

To provide a clearer understanding of the experimental workflow and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Viability and Synergy Analysis Workflow A 1. Cell Seeding (e.g., HCT-116 in 96-well plates) B 2. Treatment - Quercetin (alone) - Kaempferol (alone) - Quercetin + Kaempferol (combination) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Assay (Measure cell viability) C->D E 5. Data Analysis - Dose-response curves - IC50 determination D->E F 6. Synergy Quantification (Chou-Talalay Method - CI Calculation) E->F

Figure 1. Workflow for assessing the synergistic cytotoxicity of Quercetin and Kaempferol.

Mechanistic Insights: Modulation of Key Signaling Pathways

The synergistic anti-cancer effects of quercetin and kaempferol are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and inflammation.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Both quercetin and kaempferol can activate this pathway, leading to the expression of antioxidant and detoxifying enzymes. Their combined action results in a synergistic activation of the Nrf2-ARE pathway, enhancing the cell's ability to combat oxidative stress, which is often elevated in cancer cells.[10][11]

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer progression. Chronic activation of NF-κB promotes cell proliferation, survival, and angiogenesis. Both quercetin and kaempferol have been shown to inhibit the NF-κB pathway.[8][12] Their synergistic effect likely involves a more potent suppression of NF-κB activation, leading to a greater reduction in the expression of pro-inflammatory and pro-survival genes.

G cluster_0 Synergistic Signaling Pathway Modulation cluster_1 Nrf2-ARE Pathway (Upregulation) cluster_2 NF-κB Pathway (Downregulation) QK Quercetin + Kaempferol (Synergistic Combination) Nrf2 Nrf2 Activation QK->Nrf2 NFkB NF-κB Inhibition QK->NFkB ARE ARE Binding Nrf2->ARE Antioxidant Antioxidant & Detoxifying Enzyme Expression ARE->Antioxidant CancerCell Cancer Cell Apoptosis & Growth Inhibition Antioxidant->CancerCell Reduced Oxidative Stress Proinflammatory Decreased Expression of Pro-inflammatory & Pro-survival Genes NFkB->Proinflammatory Proinflammatory->CancerCell Inhibition of Proliferation & Survival

Figure 2. Synergistic modulation of Nrf2 and NF-κB pathways by Quercetin and Kaempferol.

References

Unveiling the Antioxidant Potential of Regaloside K: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the antioxidant properties of natural compounds are of paramount interest to the scientific community. This guide provides a comprehensive validation of the antioxidant mechanism of Regaloside K, a naturally occurring steroidal saponin. Through a comparative analysis with established antioxidants, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Direct Radical Scavenging Activity: A Primary Antioxidant Mechanism

Initial investigations into the antioxidant mechanism of this compound have focused on its capacity to directly scavenge free radicals. The most common assays to determine this activity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Experimental data reveals that this compound exhibits significant radical scavenging activity in a dose-dependent manner. When compared with other related compounds and a standard antioxidant, Ascorbic Acid (Vitamin C), this compound demonstrates noteworthy potency.

Table 1: Comparative Radical Scavenging Activity of this compound and Other Antioxidants

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound 66.1 [1]192.6 [1]
Regaloside C51.6[1]139.0[1]
Regaloside E46.6[1]121.1[1]
Ascorbic Acid50.7[1]108.2[1]

Note: IC₅₀ is the concentration of a substance required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates a higher antioxidant activity.

Cellular Antioxidant Mechanisms: An Area for Future Research

Beyond direct radical scavenging, a comprehensive understanding of an antioxidant's mechanism involves its interaction with cellular systems. This includes the potential to upregulate endogenous antioxidant defenses through signaling pathways like the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the modulation of antioxidant enzyme activities, such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

Currently, there is a notable absence of published scientific literature detailing the effects of this compound on these cellular antioxidant mechanisms. Further research is required to elucidate whether this compound can activate the Nrf2 pathway or influence the activity of key antioxidant enzymes. Such studies would provide a more complete picture of its antioxidant profile and therapeutic potential.

Based on the mechanisms of other natural antioxidants, a putative signaling pathway for this compound's antioxidant action can be hypothesized.

Regaloside_K_Putative_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_regaloside This compound Intervention cluster_cellular_response Cellular Response ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Regaloside_K Regaloside_K Regaloside_K->ROS Scavenges Regaloside_K->Nrf2_Keap1 May Induce Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Putative antioxidant signaling pathway of this compound.

Experimental Protocols

For the validation of antioxidant activity, standardized experimental protocols are crucial for reproducibility and comparison across different studies.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of this compound (or other test compounds) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

  • Preparation of ABTS Radical Cation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution: The ABTS•⁺ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Different concentrations of this compound (or other test compounds) are mixed with the ABTS•⁺ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • IC₅₀ Determination: The IC₅₀ value is calculated from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells.

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and incubated.

  • Loading with DCFH-DA: The cells are treated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment with Antioxidant: The cells are then incubated with various concentrations of this compound.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.

  • Measurement: The fluorescence is measured over time. In the presence of an effective antioxidant, the oxidation of DCFH to the fluorescent DCF by the peroxyl radicals will be inhibited or reduced.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve.

Conclusion

The available evidence strongly suggests that this compound possesses significant antioxidant activity, primarily through direct radical scavenging. Its potency is comparable to the well-established antioxidant, ascorbic acid. However, to fully validate its therapeutic potential, further in-depth studies are imperative to explore its effects on cellular antioxidant pathways, including the Nrf2 signaling cascade and the activity of endogenous antioxidant enzymes. Such research will be instrumental in positioning this compound as a candidate for further drug development in the management of oxidative stress-related pathologies.

References

A Comparative Guide to the Quantification of Regaloside K: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Regaloside K: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a prospective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While a direct cross-validation study is not currently available in the published literature, this document compiles existing validated data for an HPLC-UV method and outlines a prospective LC-MS/MS method based on established principles for the analysis of similar steroidal saponins. This guide will enable researchers to make informed decisions about the most suitable methodology for their specific research needs.

Quantitative Method Performance

The following table summarizes the key performance parameters for the validated HPLC-UV method and the projected performance of an LC-MS/MS method for the quantification of this compound.

ParameterHPLC-UV Method[1]Prospective LC-MS/MS Method
Linearity (r²) ≥0.9999>0.99
Limit of Detection (LOD) 0.10–0.66 µg/mLExpected to be in the low ng/mL range
Limit of Quantification (LOQ) 0.29–2.01 µg/mLExpected to be in the mid-to-high ng/mL range
Precision (RSD) <2.78%Expected to be <15%
Accuracy (Recovery) 95.39–103.925%Expected to be within 85-115%
Specificity Good, based on chromatographic separation and UV spectraHigh, based on mass-to-charge ratio and fragmentation pattern
Run Time ~30 minutes~10-15 minutes

Experimental Protocols

Validated HPLC-UV Method for this compound Quantification

This method was developed for the simultaneous determination of eight regalosides, including this compound, in Lilium lancifolium Thunb[1].

1. Sample Preparation:

  • Accurately weigh the freeze-dried sample powder.

  • Add 70% ethanol and perform ultrasonic extraction.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Column: Gemini C18 reversed-phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in distilled water (A) and acetonitrile (B).

  • Gradient Elution: A specific gradient program is followed to separate the analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 203 nm.

3. Method Validation:

  • Linearity: Assessed by constructing calibration curves from standard solutions of this compound at various concentrations.

  • Sensitivity: Determined by calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Precision: Evaluated through intra- and inter-day variability studies.

  • Accuracy: Determined by recovery experiments at different concentration levels.

Prospective LC-MS/MS Method for this compound Quantification

While a specific validated LC-MS/MS method for this compound is not available, the following protocol is proposed based on common methodologies for the analysis of steroidal saponins and other natural products.

1. Sample Preparation:

  • Similar to the HPLC-UV method, involving extraction with an organic solvent, followed by centrifugation and filtration. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences.

2. Chromatographic Conditions:

  • Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., <2 µm) for faster analysis.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile or methanol.

  • Flow Rate: Adapted for the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by infusing a standard solution.

4. Method Validation:

  • The validation would follow similar parameters as the HPLC-UV method (linearity, LOD, LOQ, precision, accuracy) but with generally more stringent acceptance criteria due to the higher sensitivity of the technique. Matrix effects would also need to be carefully evaluated.

Methodology and Workflow Diagrams

CrossValidationWorkflow cluster_hplcuv HPLC-UV Method cluster_lcmsms Prospective LC-MS/MS Method cluster_comparison Performance Comparison hplc_prep Sample Preparation (Extraction, Filtration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram at 203 nm) hplc_analysis->hplc_data hplc_quant Quantification hplc_data->hplc_quant linearity Linearity hplc_quant->linearity sensitivity Sensitivity (LOD/LOQ) hplc_quant->sensitivity precision Precision hplc_quant->precision accuracy Accuracy hplc_quant->accuracy specificity Specificity hplc_quant->specificity lcms_prep Sample Preparation (Extraction, SPE/LLE) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition (MRM Transitions) lcms_analysis->lcms_data lcms_quant Quantification lcms_data->lcms_quant lcms_quant->linearity lcms_quant->sensitivity lcms_quant->precision lcms_quant->accuracy lcms_quant->specificity

Figure 1. Experimental workflow for the comparison of HPLC-UV and prospective LC-MS/MS methods.

SignalingPathways cluster_method_selection Method Selection Logic start Define Analytical Goal q1 High Sensitivity & Specificity Required? start->q1 q2 Complex Matrix (e.g., plasma, tissue)? q1->q2 Yes hplcuv HPLC-UV is a Viable Option q1->hplcuv No lcms LC-MS/MS Recommended q2->lcms Yes q2->hplcuv No end_lcms Proceed with LC-MS/MS Method Development lcms->end_lcms end_hplcuv Proceed with Validated HPLC-UV Method hplcuv->end_hplcuv

Figure 2. Logical flow for selecting a suitable quantification method.

Discussion

  • HPLC-UV: This method is robust, reliable, and widely accessible in many laboratories. The provided validated method demonstrates excellent linearity, precision, and accuracy for the quantification of this compound in plant extracts[1]. It is a cost-effective technique suitable for routine quality control and quantification in less complex matrices. The main limitation is its lower sensitivity and potential for interference from co-eluting compounds that absorb at the same wavelength.

  • LC-MS/MS: This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV. By monitoring specific mass transitions, LC-MS/MS can accurately quantify this compound even at very low concentrations and in complex biological matrices like plasma or tissue, minimizing the impact of interfering substances. While the initial instrument cost and method development complexity are higher, the superior performance of LC-MS/MS makes it the method of choice for pharmacokinetic studies, bioanalysis, and trace-level quantification.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. The validated HPLC-UV method is well-suited for quality control of herbal materials and extracts where the concentration of this compound is relatively high. For applications requiring high sensitivity, such as in vivo pharmacokinetic studies or the analysis of biological samples, an LC-MS/MS method, once developed and validated, would be the superior choice. This guide provides the necessary information for researchers to select and implement the most appropriate analytical method for their this compound quantification needs.

References

A Head-to-Head Comparison of Regaloside K and Other Phenylpropanoids in Modulating Inflammatory and Neuronal Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Regaloside K and other prominent phenylpropanoids, supported by experimental data. This document summarizes their anti-inflammatory and neuroprotective effects, details the experimental methodologies, and visualizes key signaling pathways.

Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine. They exhibit a wide range of pharmacological activities, making them a subject of intense research for potential therapeutic applications. This guide focuses on a comparative analysis of this compound, a phenylpropanoid found in Lilium species, with other well-studied phenylpropanoids: Verbascoside, Forsythoside B, and Echinacoside. Due to the limited publicly available data on this compound, this comparison utilizes data from structurally related regalosides, Regaloside A and B, isolated from Lilium Asiatic hybrid flowers, to provide insights into the potential activities of this compound class.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data on the anti-inflammatory and neuroprotective effects of the selected phenylpropanoids.

Table 1: Anti-Inflammatory Activity of Phenylpropanoids

CompoundAssayCell LineStimulantConcentrationEffectReference
Regaloside A iNOS ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mLInhibition to 70.3 ± 4.07%[1]
COX-2 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mLInhibition to 131.6 ± 8.19% (increase)[1]
p-p65/p65 RatioHASMCsTNF-α (10 ng/mL)50 µg/mLDecrease to 40.7 ± 1.30%[1]
VCAM-1 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mLDecrease to 48.6 ± 2.65%[1]
Regaloside B iNOS ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mLInhibition to 26.2 ± 0.63%[1]
COX-2 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mLInhibition to 98.9 ± 4.99%[1]
p-p65/p65 RatioHASMCsTNF-α (10 ng/mL)50 µg/mLDecrease to 43.2 ± 1.60%[1]
VCAM-1 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mLDecrease to 33.8 ± 1.74%[1]
Verbascoside Nitric Oxide ProductionRAW 264.7 MacrophagesLPSIC50 ≈ 14.1 mMInhibition of NO production
Forsythoside B NeuroinflammationEAE MiceMOG-Alleviates clinical symptoms
Echinacoside Nitric Oxide ProductionRAW 264.7 MacrophagesLPS-Inhibition of NO production

Table 2: Neuroprotective Activity of Phenylpropanoids

CompoundAssayCell Line/ModelStressorEffectReference
Forsythoside B Cognitive FunctionAPP/PS1 MiceAβ depositionCounteracted cognitive decline
Neuronal ApoptosisMCAO/R RatsIschemia-ReperfusionReduced neuronal apoptosis
Echinacoside Cell ViabilityRat Intestine Epithelial CellsLPSAttenuated inhibition of cell viability[1]
ApoptosisRat Intestine Epithelial CellsLPSAlleviated LPS-induced apoptosis[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assays

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce inflammation and nitric oxide production.

  • Measurement of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

2. Western Blot Analysis of Inflammatory Markers in HASMCs

  • Cell Culture and Treatment: Human Aortic Smooth Muscle Cells (HASMCs) are cultured in appropriate media. For experiments, cells are treated with the phenylpropanoid compounds at a specific concentration (e.g., 50 µg/mL) for 2 hours and then stimulated with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 12 hours.

  • Protein Extraction and Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay kit.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, p65, and VCAM-1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control such as β-actin.

Neuroprotection Assays

1. H2O2-Induced Neurotoxicity in PC12 Cells

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in DMEM supplemented with horse serum and fetal bovine serum. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).

  • Induction of Oxidative Stress: To induce neurotoxicity, cultured PC12 cells are exposed to hydrogen peroxide (H2O2) at a concentration determined to cause significant cell death (e.g., 200 µM) for a specified period (e.g., 24 hours).

  • Treatment: In neuroprotection experiments, cells are pre-treated with various concentrations of the test phenylpropanoid for a certain period before the addition of H2O2.

  • Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Mechanisms of Action

The biological effects of these phenylpropanoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in their anti-inflammatory and neuroprotective actions.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation iNOS iNOS NFkB->iNOS Upregulation COX2 COX-2 NFkB->COX2 Upregulation NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Phenylpropanoids Phenylpropanoids (Verbascoside, Forsythoside B, Echinacoside, Regalosides) Phenylpropanoids->NFkB Inhibition

Caption: Phenylpropanoid-mediated inhibition of the NF-κB signaling pathway.

neuroprotective_pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_effects Cellular Effects Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 Pathway Neurotoxins Neurotoxins (e.g., Aβ) NLRP3 NLRP3 Inflammasome Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation_Neuro Neuroinflammation NLRP3->Inflammation_Neuro Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Inflammation_Neuro->Neuronal_Survival Inhibition Phenylpropanoids Phenylpropanoids (Forsythoside B, Echinacoside) Phenylpropanoids->Nrf2 Activation Phenylpropanoids->NLRP3 Inhibition

Caption: Neuroprotective mechanisms of select phenylpropanoids.

Discussion

The compiled data indicates that phenylpropanoids as a class are potent modulators of inflammatory and neurodegenerative processes. Regaloside A and B, used here as surrogates for this compound, demonstrate significant anti-inflammatory potential by targeting key molecules in the NF-κB signaling pathway, such as p65 and VCAM-1.[1] Their differential effects on iNOS and COX-2 expression suggest a nuanced mechanism of action that warrants further investigation.[1]

Verbascoside, Forsythoside B, and Echinacoside have been more extensively studied and show broad-spectrum activity. Their anti-inflammatory effects are well-documented, often involving the inhibition of the NF-κB pathway, a central regulator of inflammation. In the context of neuroprotection, Forsythoside B has demonstrated promising in vivo efficacy in models of Alzheimer's disease and cerebral ischemia-reperfusion injury, highlighting its potential to cross the blood-brain barrier and exert its effects in the central nervous system. Echinacoside also shows protective effects against neuronal cell death and inflammation.

The signaling pathways modulated by these compounds are interconnected. For instance, the inhibition of NF-κB by these phenylpropanoids can reduce the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, thereby mitigating the inflammatory cascade that contributes to neurodegeneration. Furthermore, the activation of the Nrf2 pathway by some phenylpropanoids enhances the endogenous antioxidant response, protecting neurons from oxidative stress-induced damage.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other phenylpropanoids in the context of inflammatory and neurodegenerative diseases. While direct experimental data for this compound is currently limited, the activities of its close analogs, Regaloside A and B, suggest it is a promising candidate for further investigation. The well-established anti-inflammatory and neuroprotective profiles of Verbascoside, Forsythoside B, and Echinacoside provide a strong rationale for the continued exploration of this class of natural compounds in drug discovery and development. Future research should focus on conducting direct head-to-head comparative studies, elucidating the precise molecular targets, and evaluating the pharmacokinetic and safety profiles of these promising phenylpropanoids.

References

Regaloside K: A Natural Antioxidant Powerhouse Explored Against Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant efficacy of Regaloside K, a naturally occurring steroidal saponin, against commonly used synthetic antioxidants. This analysis is supported by experimental data from in vitro assays and detailed methodologies to facilitate informed decisions in research and development.

Comparative Antioxidant Activity: this compound vs. Ascorbic Acid

This compound has demonstrated notable radical scavenging activity in key in vitro antioxidant assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound compared to the well-established natural antioxidant, Ascorbic Acid (Vitamin C). Lower IC50 values indicate greater antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Source
This compound 66.1192.6[1]
Ascorbic Acid 50.7108.2[1]

Comparative Antioxidant Activity: Synthetic Antioxidants

Synthetic antioxidants are widely used in the food and pharmaceutical industries. The table below presents a range of reported IC50 values for common synthetic antioxidants. It is important to note that these values are compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

CompoundDPPH Radical Scavenging IC50 (µg/mL)Source
Butylated Hydroxyanisole (BHA) 112.05[2]
Butylated Hydroxytoluene (BHT) 202.35[2]

Experimental Protocols

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.[1][3]

Protocol:

  • A working solution of DPPH (0.2 mM) is prepared in methanol.

  • Various concentrations of the test compound (e.g., this compound) are mixed with the DPPH working solution in a 96-well plate.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 514 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix Mix & Incubate (30 min, dark) DPPH->Mix Antioxidant Antioxidant Solution (e.g., this compound) Antioxidant->Mix Measure Measure Absorbance (514 nm) Mix->Measure Color changes to yellow Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Assay Workflow

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant is measured by the decrease in absorbance.[1]

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded 6 minutes after the initial mixing.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS ABTS Radical Solution (Blue-Green) Mix Mix ABTS->Mix Antioxidant Antioxidant Solution Antioxidant->Mix Measure Measure Absorbance (734 nm) Mix->Measure Decolorization Calculate Calculate % Inhibition & IC50 Measure->Calculate

ABTS Assay Workflow

Cellular Antioxidant Activity and Signaling Pathways

While specific data on the cellular antioxidant activity (CAA) of this compound is not yet available, this assay is crucial for evaluating the antioxidant potential of a compound in a biologically relevant system. The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells, which are subjected to an oxidative challenge.[4][5]

Furthermore, a key mechanism of cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Many natural compounds exert their antioxidant effects through the activation of this pathway. Future studies are warranted to investigate the potential of this compound to modulate the Nrf2 signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates Gene_Expression->ROS neutralizes

Nrf2 Signaling Pathway

Conclusion

The available data indicates that this compound possesses significant antioxidant activity, comparable to the natural antioxidant ascorbic acid, as demonstrated by its radical scavenging capabilities in DPPH and ABTS assays. While a direct, standardized comparison with synthetic antioxidants is challenging due to variability in reported data, the potency of this compound suggests it is a promising candidate for further investigation as a natural alternative. Future research should focus on its efficacy in cellular models, such as the Cellular Antioxidant Activity assay, and its potential to modulate key antioxidant signaling pathways like the Nrf2 pathway, to fully elucidate its protective mechanisms and potential therapeutic applications.

References

Regaloside K: A Comparative Analysis of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of Regaloside K's anti-inflammatory properties against other common anti-inflammatory agents. The data presented is based on studies conducted on Compound K, a major, structurally similar metabolite of ginsenosides, which serves as a proxy for this compound due to the limited availability of direct experimental data.

Quantitative Data Summary

The following tables summarize the anti-inflammatory effects of Compound K in comparison to established anti-inflammatory drugs, Dexamethasone and Ibuprofen. These findings are derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Inflammatory Mediators

CompoundTargetCell LineIC50 / Effective ConcentrationCitation
Compound K Nitric Oxide (NO)RAW 264.7Dose-dependent inhibition (Significant at 20-40 µM)[1]
Ibuprofen Nitric Oxide (NO)Rat Primary Cerebellar Glial CellsIC50: 0.76 mM[2]
Compound K TNF-αRAW 264.7Dose-dependent inhibition[3]
Compound K IL-6RAW 264.7Dose-dependent inhibition (34% reduction at 40 µM)[1]
Dexamethasone IL-6RAW 264.7Dose-dependent inhibition[4]

Table 2: Effects on Pro-Inflammatory Enzyme Expression

CompoundTarget EnzymeCell LineEffectCitation
Compound K iNOSRAW 264.7Suppressed mRNA and protein expression[1]
Compound K COX-2RAW 264.7Inhibited expression[1]
Ibuprofen iNOSRat Primary Cerebellar Glial CellsDecreased protein levels (IC50: 0.89 mM)[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For inflammatory stimulation, cells are pre-treated with various concentrations of the test compound (e.g., Compound K) for 1-2 hours before the addition of 1 µg/mL of lipopolysaccharide (LPS).[1]

Cytotoxicity Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. RAW 264.7 cells are seeded in a 96-well plate and treated with the test compounds for 24 hours. Subsequently, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature. The absorbance is then measured at 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.[1]

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution to produce a colorimetric reaction. The absorbance is measured, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis

To investigate the effects on signaling pathways, RAW 264.7 cells are treated with the test compound and/or LPS for a specified duration. Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-JNK, and their total forms). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound (as inferred from Compound K studies) and the general workflow of the in vitro anti-inflammatory experiments.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Response Assessment cluster_analysis Data Analysis RAW264_7 RAW 264.7 cells Pretreatment Pre-treatment with This compound / Compound K RAW264_7->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation MTT Cytotoxicity (MTT Assay) LPS_Stimulation->MTT Griess NO Production (Griess Assay) LPS_Stimulation->Griess ELISA Cytokine Levels (TNF-α, IL-6 ELISA) LPS_Stimulation->ELISA WesternBlot Signaling Pathways (Western Blot) LPS_Stimulation->WesternBlot Data_Analysis Quantitative Comparison MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis WesternBlot->Data_Analysis

Experimental workflow for in vitro anti-inflammatory assessment.

anti_inflammatory_pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK RegalosideK This compound (Compound K) MAPK MAPK (ERK, JNK) RegalosideK->MAPK inhibits RegalosideK->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription

References

Safety Operating Guide

Navigating the Safe Disposal of Regaloside K: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Regaloside K, a natural compound isolated from Lilium longiflorum Thunb.[1][2][3] Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[7]

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat
Respiratory Protection Recommended if handling the solid form to avoid dust

Step-by-Step Disposal Procedures

The proper disposal of this compound, like many laboratory chemicals, involves a multi-step process focused on containment, labeling, and transfer.

  • Waste Identification and Segregation :

    • This compound waste, whether in solid form or dissolved in a solvent, should be treated as chemical waste.

    • Do not mix this compound waste with other incompatible waste streams. As a general rule, it is best to collect waste from each specific process separately.[4] Halogenated and non-halogenated solvent wastes should be segregated.[4]

  • Waste Collection and Containment :

    • Use a designated, leak-proof, and clearly labeled waste container. The container must be made of a material compatible with the waste being collected.[4][5]

    • The container must have a tightly fitting cap and be kept closed except when adding waste.[4][5]

    • Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name, "this compound."[5] Avoid using abbreviations or chemical formulas.[5]

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[5][8]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash or recycled, depending on institutional policies.[5][8] Be sure to deface or remove the original label.[8]

  • Final Disposal :

    • Once the waste container is full (typically around 80% capacity to prevent spills), ensure the cap is securely fastened.

    • Arrange for a pickup with your institution's EHS or hazardous waste management provider. Do not pour chemical waste down the drain under any circumstances.[5]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Materials) segregate Segregate from Incompatible Waste assess_waste->segregate handle_empty Handle Empty Containers assess_waste->handle_empty Empty Container ppe->assess_waste collect Collect in Labeled, Compatible Waste Container segregate->collect Compatible store Store Sealed Waste Container in Designated Area collect->store triple_rinse Triple-Rinse Container handle_empty->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per institutional guidelines) triple_rinse->dispose_container collect_rinsate->collect pickup Arrange for EHS Waste Pickup store->pickup

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these established procedures, laboratory personnel can effectively manage the disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety officers for guidance.

References

Personal protective equipment for handling Regaloside K

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Regaloside K

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound

This compound is a natural compound that can be isolated from the Easter Lily (Lilium longiflorum Thunb.).[1][2] It belongs to the class of steroidal saponins.[3][4] Saponins, in general, are known to be bitter-tasting and can be toxic, with some exhibiting cytotoxic properties.[4] While many natural products are biodegradable, their handling and disposal require careful consideration to minimize risk.[5]

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The primary risks include inhalation of dust, skin contact, and eye contact.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1 compliant safety glasses or goggles are mandatory to protect against splashes and airborne particles.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound. Gloves should be inspected before use and changed immediately if contaminated.[6][8]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing. Ensure it is fully buttoned.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a fume hood or a well-ventilated area. If a fume hood is not available, a properly fitted respirator may be necessary.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit accessible.

    • Review the experimental protocol and identify potential hazards.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not smell or taste the chemical.[8]

    • Weigh and handle the solid compound in a fume hood or a glove box to prevent inhalation of dust.

    • For creating solutions, add the solvent to the solid slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8]

    • Skin Contact: Promptly wash the affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, labeled, and sealed container. This includes unused compound, contaminated PPE, and cleaning materials.

  • Disposal Method:

    • While many natural product extracts are biodegradable, it is prudent to treat this compound waste as chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

    • Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines for this specific class of compounds.

Quantitative Data on Related Compounds

Specific toxicological data for this compound is not available in the public domain. The following table summarizes toxicity data for a mixture of steroidal saponins from Dioscorea zingiberensis C.H.Wright, which may provide some insight into the potential hazards. This data is not for this compound and should be used for informational purposes only.

ParameterSpeciesRoute of AdministrationDose/ConcentrationObserved EffectsReference
Acute ToxicityMiceOral (gavage)> 562.5 mg/kgNo signs of toxicity[9][10]
Acute ToxicityMiceOral (gavage)≥ 1125 mg/kgDose-dependent adverse effects and mortality[10]
Sub-chronic ToxicityRatsOral (gavage)510 mg/kg/day for 30 daysIncreased total bilirubin in serum, indicating potential liver effects[9][10]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Regaloside_K_Workflow start Start: Receive this compound prep Preparation: - Designate work area - Assemble PPE - Prepare spill kit start->prep 1. Plan handling Handling (in Fume Hood): - Wear appropriate PPE - Weigh and prepare solutions - Keep containers closed prep->handling 2. Prepare experiment Experimental Use: - Follow protocol - Minimize exposure handling->experiment 3. Execute spill Spill or Exposure Event handling->spill Potential Hazard experiment->spill decon Decontamination: - Clean work surfaces - Remove PPE correctly experiment->decon 4. Conclude first_aid First Aid: - Eye wash / Safety shower - Seek medical attention spill->first_aid Immediate Action waste Waste Collection: - Segregate contaminated waste - Use labeled, sealed containers decon->waste 5. Segregate disposal Disposal: - Consult EHS guidelines - Arrange for chemical waste pickup waste->disposal 6. Dispose end End: Procedure Complete disposal->end first_aid->decon Aftermath

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.